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  • Product: Tert-butyl 4-amino-3-methoxybenzoate
  • CAS: 123330-92-7

Core Science & Biosynthesis

Foundational

"Tert-butyl 4-amino-3-methoxybenzoate" CAS number

An In-depth Technical Guide to Tert-butyl 4-amino-3-methoxybenzoate This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tert-butyl 4-amino-3-methoxybenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, Tert-butyl 4-amino-3-methoxybenzoate. It delves into its core properties, synthesis, applications, and safe handling protocols, grounded in established scientific principles and practical laboratory insights.

Core Compound Identity and Significance

Tert-butyl 4-amino-3-methoxybenzoate, identified by the CAS Number 123330-92-7 , is a substituted benzoate ester that serves as a crucial building block in modern organic synthesis.[1][2][3][4] Its molecular architecture, featuring a trifecta of functional groups—an amine, a methoxy group, and a tert-butyl ester—renders it a versatile precursor for the construction of complex molecular frameworks, particularly within the pharmaceutical and agrochemical industries.

The strategic placement of these groups allows for selective chemical transformations. The amino group provides a nucleophilic site for amide bond formation, alkylation, or diazotization reactions. The methoxy group electronically influences the aromatic ring's reactivity, and the tert-butyl ester acts as a sterically hindered, base-stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This inherent functional diversity is the cornerstone of its utility.

Caption: 2D Structure of Tert-butyl 4-amino-3-methoxybenzoate.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical properties is fundamental to its application in experimental design. The data below has been compiled from various chemical databases and suppliers.

PropertyValueReference(s)
CAS Number 123330-92-7[1][2][4]
Molecular Formula C₁₂H₁₇NO₃[1][2]
Molecular Weight 223.27 g/mol [1]
Appearance White to off-white solid or crystalline powder[5][6]
Purity Typically ≥95-98%[1][3]
Monoisotopic Mass 223.120843 g/mol [4]
SMILES CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)OC[1][7]
InChIKey CCWIQTOOCXIQME-UHFFFAOYSA-N[2][7]
Topological Polar Surface Area (TPSA) 61.55 Ų[1]
Predicted LogP 2.23[1]

Synthesis Pathway and Mechanistic Rationale

The synthesis of Tert-butyl 4-amino-3-methoxybenzoate typically originates from 4-amino-3-methoxybenzoic acid. The key transformation is the esterification of the carboxylic acid, for which the introduction of the bulky tert-butyl group requires specific methodologies due to steric hindrance. Direct Fischer esterification is often inefficient.

A common and effective strategy involves the protection of the more reactive amino group, followed by esterification, and subsequent deprotection. However, a more direct approach is often preferred in industrial settings. One such method involves the transesterification from a more reactive ester or direct formation using a tert-butylating agent.

synthesis_workflow start Starting Material: 4-Amino-3-methoxybenzoic Acid step1 Esterification with tert-Butanol start->step1 reagents1 Reagents: - Di-tert-butyl dicarbonate (Boc₂O) - DMAP (catalyst) - Solvent (e.g., THF) step1->reagents1 step2 Work-up & Isolation step1->step2 process2 - Quench Reaction - Aqueous Extraction - Dry Organic Layer step2->process2 step3 Purification step2->step3 process3 - Column Chromatography or - Recrystallization step3->process3 product Final Product: Tert-butyl 4-amino-3-methoxybenzoate step3->product

Caption: Generalized workflow for the synthesis of the title compound.

Exemplary Laboratory Protocol: Synthesis via Transesterification

This protocol describes a robust method for preparing the title compound. The choice of a non-nucleophilic base and an appropriate solvent is critical for achieving high yield by avoiding side reactions.

  • Reagents & Equipment :

    • Methyl 4-amino-3-methoxybenzoate (1.0 eq)

    • Sodium tert-butoxide (NaOtBu) (2.5 eq)[8]

    • Anhydrous Toluene (or THF)

    • Round-bottom flask with magnetic stirrer

    • Nitrogen or Argon inert atmosphere setup

    • Standard glassware for extraction and purification

  • Procedure :

    • Step 1: Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add sodium tert-butoxide.

    • Step 2: Addition of Solvent : Add anhydrous toluene to create a suspension. The use of an aprotic solvent like toluene prevents quenching of the strong base.

    • Step 3: Substrate Addition : Add the starting methyl ester to the stirred suspension. The reaction is typically conducted at room temperature.[8]

    • Step 4: Reaction Monitoring : Stir the mixture for 3-24 hours.[8] The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. The mechanism involves the nucleophilic attack of the tert-butoxide on the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate which then collapses to form the more sterically stable tert-butyl ester and sodium methoxide.

    • Step 5: Work-up : Upon completion, carefully quench the reaction by adding a dilute acid solution (e.g., 5% HCl) to neutralize the excess base.[8]

    • Step 6: Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

    • Step 7: Purification : Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure Tert-butyl 4-amino-3-methoxybenzoate.[8]

Core Applications in Drug Discovery

The true value of Tert-butyl 4-amino-3-methoxybenzoate lies in its role as an intermediate. Its structure is a scaffold that can be elaborated into more complex, biologically active molecules.

  • Scaffold for API Synthesis : The primary amino group is a key handle for introducing diversity. It readily undergoes acylation with various carboxylic acids or sulfonyl chlorides to generate libraries of amide or sulfonamide derivatives for structure-activity relationship (SAR) studies.[9]

  • Protecting Group Strategy : The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions, allowing chemists to perform extensive modifications on other parts of the molecule. The carboxylate can be unmasked later in the synthetic sequence under specific acidic conditions (e.g., trifluoroacetic acid), which is a common final step in the synthesis of an active pharmaceutical ingredient (API).

application_flow start Tert-butyl 4-amino-3-methoxybenzoate step1 Step 1: Amide Coupling (Acylation of Amino Group) start->step1 R-COCl, Base step2 Step 2: Further Modification (e.g., on another part of the coupled molecule) step1->step2 Various Reagents step3 Step 3: Deprotection (Acid-mediated cleavage of tert-butyl ester) step2->step3 TFA or HCl product Final Target Molecule (e.g., API with a free carboxylic acid) step3->product

Caption: Role as an intermediate in a multi-step synthetic route.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with the following hazards:

  • Skin Irritation [6][10][11]

  • Serious Eye Irritation [6][10][11]

  • May cause respiratory irritation [6][10]

  • Harmful if swallowed [10]

GHS Hazard StatementDescription
H302 Harmful if swallowed.[10]
H315 Causes skin irritation.[6][11]
H319 Causes serious eye irritation.[11]
H335 May cause respiratory irritation.[6][10]
Recommended Handling and PPE
  • Engineering Controls : Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles (conforming to EN 166).[6]

    • Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber).[6]

    • Skin and Body Protection : Wear a lab coat and other appropriate protective clothing.[6]

  • Hygiene Measures : Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.

Storage and Disposal
  • Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6][10] Recommended storage temperature is 4°C, protected from light.[1]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Conclusion

Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) is a high-value chemical intermediate whose utility is defined by the strategic interplay of its functional groups. Its primary application as a modifiable scaffold in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • Chemsrc.com. (2025, February 5). tert-Butyl4-amino-3-methoxybenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). tert-Butyl 4-amino-3-methoxybenzoate - Chemical Details. U.S. Environmental Protection Agency. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). tert-Butyl 4-amino-3-methoxybenzoate Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). tert-Butyl 4-amino-3-methoxybenzoate - Hazard. U.S. Environmental Protection Agency. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-methoxybenzoate. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-amino-3-methoxybenzoate (C12H17NO3). Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). tert-Butyl 4-amino-3-methoxybenzoate - Cancer. U.S. Environmental Protection Agency. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). tert-Butyl 4-amino-3-methoxybenzoate - Publications - Abstract Sifter. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2409. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

Sources

Exploratory

Technical Reference: Spectroscopic Profiling of Tert-butyl 4-amino-3-methoxybenzoate

This guide details the spectroscopic characterization of Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7), a critical aniline intermediate used in the synthesis of small molecule kinase inhibitors and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7), a critical aniline intermediate used in the synthesis of small molecule kinase inhibitors and pharmaceutical active ingredients.

Executive Summary & Chemical Identity

Tert-butyl 4-amino-3-methoxybenzoate is a lipophilic ester derivative of 4-amino-3-methoxybenzoic acid. It serves as a strategic building block in medicinal chemistry, particularly where the tert-butyl group acts as an acid-labile protecting group or a lipophilic moiety to modulate bioavailability during early-stage drug discovery.

Property Data
IUPAC Name tert-butyl 4-amino-3-methoxybenzoate
CAS Number 123330-92-7
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Physical State Off-white to light gray solid
Solubility Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate
Melting Point ~128–132 °C (Analogous Methyl Ester range)

Synthesis & Impurity Profile

Understanding the synthesis route is essential for interpreting spectroscopic data, as it dictates the likely impurities (e.g., residual starting materials or byproducts).

Primary Synthetic Pathway

The compound is typically synthesized via the hydrogenation of its nitro-precursor or the direct esterification of the parent acid.

SynthesisPath Start 4-Nitro-3-methoxybenzoic Acid (Precursor) Step1 Step 1: Esterification (t-BuOH, DCC/DMAP) Start->Step1 Inter Tert-butyl 4-nitro-3-methoxybenzoate Step1->Inter Step2 Step 2: Reduction (H2, Pd/C) Inter->Step2 Final Tert-butyl 4-amino-3-methoxybenzoate (Target) Step2->Final

Figure 1: Standard two-step synthesis involving esterification followed by nitro-reduction.[1]

Spectroscopic Characterization Data

The following data is synthesized from high-fidelity analogs (specifically the methyl ester, CAS 41608-64-4) and validated against standard substituent chemical shift increments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)

The aromatic region displays a characteristic 1,3,4-trisubstituted pattern.[2] The key differentiator from the methyl ester is the replacement of the methoxy singlet (~3.8 ppm) with a bulky tert-butyl singlet (~1.54 ppm).

Shift (δ ppm) Multiplicity Integration Assignment Structural Context
7.39 dd (J = 8.2, 1.8 Hz)1HAr-H6 Ortho to ester; deshielded by carbonyl.
7.29 d (J = 1.8 Hz)1HAr-H2 Meta to ester, ortho to OMe.
6.65 d (J = 8.2 Hz)1HAr-H5 Ortho to NH₂; shielded by electron-donating amine.
5.61 br s2HNH₂ Broad exchangeable amino protons.
3.76 s3HOCH₃ Methoxy group on the aromatic ring.[2]
1.54 s9HC(CH₃)₃ Tert-butyl ester group (strong singlet).

Analyst Note: In CDCl₃ , the NH₂ protons typically shift upfield to ~4.0–4.5 ppm and may appear sharper. The aromatic shifts remain similar but may separate further depending on concentration.

¹³C NMR (100 MHz, DMSO-d₆)

Predicted carbon environments based on structural connectivity.

  • Carbonyl (C=O): ~165.8 ppm (Ester carbonyl)

  • Aromatic C-O: ~146.0 ppm (C-3, attached to OMe)

  • Aromatic C-N: ~142.5 ppm (C-4, attached to NH₂)

  • Aromatic C-H: ~123.0 ppm (C-6), ~118.5 ppm (C-1), ~110.5 ppm (C-2), ~112.0 ppm (C-5)

  • Tert-butyl Quaternary: ~80.1 ppm (C (CH₃)₃)

  • Methoxy: ~55.5 ppm (OC H₃)

  • Tert-butyl Methyls: ~28.2 ppm (C(C H₃)₃)

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) or APCI.

  • Molecular Ion: [M+H]⁺ = 224.13 Da.

Fragmentation Pattern (MS/MS): The tert-butyl group is labile, often leading to a characteristic loss of isobutylene (-56 Da) to generate the protonated carboxylic acid species.

MassSpec Parent [M+H]+ m/z 224.1 Frag1 [M+H - Isobutylene]+ (Carboxylic Acid) m/z 168.1 Parent->Frag1 - C4H8 (56 Da) Frag2 [M+H - tBuOH]+ (Acylium Ion) m/z 150.1 Parent->Frag2 - tBuOH (74 Da)

Figure 2: Predicted ESI+ fragmentation pathway showing the loss of the labile tert-butyl group.

Infrared (IR) Spectroscopy
  • Amine Stretching (ν N-H): Doublet around 3350–3450 cm⁻¹ (Primary amine).

  • Ester Carbonyl (ν C=O): Strong band at 1690–1710 cm⁻¹ (Conjugated ester).

  • Ether Stretching (ν C-O): 1200–1250 cm⁻¹ (Aromatic methoxy).

  • C-H Stretching: 2970–2980 cm⁻¹ (Aliphatic C-H from tert-butyl).

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data free from solvent truncation artifacts:

  • Solvent Selection: Use DMSO-d₆ (99.9% D) for optimal solubility and separation of the NH₂ peak. CDCl₃ is acceptable but may cause the NH₂ peak to broaden or overlap with the methoxy signal.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

Protocol 2: Purity Check via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester bonds).

  • Retention Time: Expect the tert-butyl ester to elute significantly later than the parent acid due to increased lipophilicity.

References

  • Synthesis and Characterization of Methyl 4-amino-3-methoxybenzoate (Analogous Structure) Source:ACS Omega, 2020, 5, 14, 8248–8260. Note: Provides the foundational ¹H NMR data for the aromatic core of the 4-amino-3-methoxybenzoate scaffold. URL:[Link]

  • General Procedure for Preparation of Tert-butyl Esters via Transesterification Source:Organic & Biomolecular Chemistry, 2020 (Supplementary Information). Note: Describes the standard chemical shifts for tert-butyl groups in benzoate systems (~1.55 ppm). URL:[Link]

  • PubChem Compound Summary: Methyl 4-amino-3-methoxybenzoate Source: National Library of Medicine (NIH). Note: Verification of CAS and physical property data for the methyl analog. URL:[Link]

Sources

Foundational

A Technical Guide to the Synthetic Precursors of Tert-butyl 4-amino-3-methoxybenzoate

Abstract Tert-butyl 4-amino-3-methoxybenzoate (CAS No. 123330-92-7) is a valuable substituted benzoate derivative frequently utilized as a key building block in the synthesis of complex organic molecules, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tert-butyl 4-amino-3-methoxybenzoate (CAS No. 123330-92-7) is a valuable substituted benzoate derivative frequently utilized as a key building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents.[1][2] Its unique arrangement of an amine, a methoxy group, and a sterically hindered tert-butyl ester on the benzene ring makes it a versatile intermediate. This guide provides an in-depth analysis of the common synthetic precursors and strategic pathways leading to this compound. By employing a retrosynthetic approach, we will deconstruct the target molecule to identify its primary precursors, focusing on the synthesis of the crucial intermediate, 4-amino-3-methoxybenzoic acid. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers and process chemists with the necessary knowledge for efficient and logical synthesis design.

Introduction and Retrosynthetic Strategy

The synthesis of functionalized aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Tert-butyl 4-amino-3-methoxybenzoate serves as a prime example of a scaffold that incorporates multiple functional groups, each offering a handle for further chemical modification. The tert-butyl ester provides robust protection for the carboxylic acid, which can be selectively removed under acidic conditions, while the primary amine and the electron-donating methoxy group influence the reactivity of the aromatic ring.

To logically identify the most practical starting materials, we will employ a retrosynthetic analysis. This process begins with the target molecule and works backward by strategically "disconnecting" bonds to reveal simpler, more readily available precursor molecules.

Our primary disconnection focuses on the tert-butyl ester bond, a common protecting group strategy. This immediately identifies 4-amino-3-methoxybenzoic acid as the principal precursor. The subsequent challenge then becomes the efficient synthesis of this key intermediate. Further disconnection reveals that this acid can be derived from commercially available starting materials such as vanillic acid or its corresponding methyl ester.

G TM Tert-butyl 4-amino-3-methoxybenzoate (Target Molecule) P1 4-Amino-3-methoxybenzoic Acid (Key Precursor) TM->P1 Disconnect C-O Bond (Esterification) P2 Methyl 4-amino-3-methoxybenzoate P1->P2 Functional Group Interconversion (Hydrolysis) P3 4-Nitro-3-methoxybenzoic Acid P1->P3 Functional Group Interconversion (Reduction) SM1 Vanillic Acid (Starting Material) P3->SM1 C-N Bond Formation (Nitration)

Figure 1: Retrosynthetic analysis of tert-butyl 4-amino-3-methoxybenzoate.

The Principal Precursor: 4-Amino-3-methoxybenzoic Acid

The immediate precursor to the target molecule is 4-amino-3-methoxybenzoic acid (CAS No. 2486-69-3).[3] This compound is a white to light yellow solid with a melting point of approximately 186-188 °C.[4] Its synthesis is the critical focus of this guide, as the final esterification step is a relatively standard transformation.

Properties of Key Precursors

The selection of a synthetic route is often dictated by the availability, cost, and safety profile of the starting materials. Below is a summary of the key compounds involved in the synthesis.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Target Molecule
Tert-butyl 4-amino-3-methoxybenzoate123330-92-7C12H17NO3223.27N/A
Key Precursors
4-Amino-3-methoxybenzoic Acid2486-69-3C8H9NO3167.16186-188
Methyl 4-amino-3-methoxybenzoate63435-16-5C9H11NO3181.19N/A
Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)3943-74-6C9H10O4182.1762-65
Vanillic Acid121-34-6C8H8O4168.15210-213

Synthetic Pathways to 4-Amino-3-methoxybenzoic Acid

Two primary, field-proven routes for the synthesis of 4-amino-3-methoxybenzoic acid are discussed below, each starting from a different commercially available precursor.

Pathway A: Synthesis from Vanillic Acid via Nitration and Reduction

This classic route leverages the principles of electrophilic aromatic substitution. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is an inexpensive, bio-based starting material. The synthesis involves two key steps: nitration of the aromatic ring followed by the reduction of the newly introduced nitro group.

G cluster_0 Pathway A: From Vanillic Acid VanillicAcid Vanillic Acid Nitrated 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid VanillicAcid->Nitrated Step 1: Nitration (HNO₃, H₂SO₄) Reduced 4-Amino-3-methoxybenzoic Acid Nitrated->Reduced Step 2: Reduction (e.g., Sn, HCl)

Figure 2: Synthetic pathway starting from Vanillic Acid.

Step 1: Nitration of Vanillic Acid

The nitration of an aromatic ring is a quintessential electrophilic aromatic substitution reaction.[5] A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The existing substituents on the vanillic acid ring—the hydroxyl (-OH) and methoxy (-OCH₃) groups—are strong activating groups and ortho-, para-directors. The carboxylic acid (-COOH) is a deactivating, meta-director. The powerful activating effect of the -OH and -OCH₃ groups dictates the position of substitution. The nitro group is directed to the position ortho to the hydroxyl group and meta to the carboxylic acid, yielding 4-hydroxy-3-methoxy-5-nitrobenzoic acid. This regioselectivity is a critical aspect of this synthetic choice, as it reliably produces the desired constitutional isomer.

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a standard reduction reaction. A common and effective laboratory method involves the use of a metal in acidic solution, such as tin (Sn) in concentrated hydrochloric acid (HCl).[6] This method is robust and high-yielding. Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source can be employed, which is often preferred in industrial settings due to milder conditions and easier workup.

Pathway B: Synthesis from Methyl 4-amino-3-methoxybenzoate via Hydrolysis

An alternative and highly efficient route starts with the methyl ester of the target acid, Methyl 4-amino-3-methoxybenzoate.[7] This approach simplifies the process to a single, high-yielding hydrolysis step.

G cluster_1 Pathway B: From Methyl Ester MethylEster Methyl 4-amino-3-methoxybenzoate CarboxylicAcid 4-Amino-3-methoxybenzoic Acid MethylEster->CarboxylicAcid Ester Hydrolysis (LiOH, MeOH/THF/H₂O)

Figure 3: Synthetic pathway via methyl ester hydrolysis.

This pathway is exceptionally straightforward. The methyl ester is saponified using a strong base, such as lithium hydroxide (LiOH), in a mixed solvent system. The use of LiOH is advantageous as it effectively drives the reaction to completion. The subsequent workup involves acidification to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.[8]

Final Step: Synthesis of Tert-butyl 4-amino-3-methoxybenzoate

With 4-amino-3-methoxybenzoic acid in hand, the final step is the installation of the tert-butyl ester. Direct esterification with tert-butanol is challenging due to the steric hindrance of the alcohol. A more effective method is transesterification or reaction with a tert-butylating agent.

A general and effective method for this transformation involves the use of sodium tert-butoxide (NaOtBu).[9] This strong base can facilitate a transesterification-like reaction or be used in conjunction with other reagents to form the bulky ester. The reaction is typically performed in an aprotic solvent like toluene or THF.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Hydrolysis of Methyl 4-amino-3-methoxybenzoate[9]

This protocol details the conversion of the methyl ester to the key carboxylic acid precursor.

G start Start dissolve Dissolve Methyl Ester (1 eq.) in MeOH/THF/H₂O start->dissolve add_lioh Add LiOH (5 eq.) at 25 °C under N₂ dissolve->add_lioh stir Stir at 25 °C for 12 h add_lioh->stir monitor Monitor by TLC until complete stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate add_water Add H₂O and stir concentrate->add_water acidify Adjust pH to 2 with 2N HCl add_water->acidify filter Filter the precipitate acidify->filter dry Dry in vacuo filter->dry end Obtain 4-Amino-3-methoxybenzoic Acid dry->end

Figure 4: Workflow for the hydrolysis of methyl 4-amino-3-methoxybenzoate.

Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 4-amino-3-methoxybenzoate (1.0 eq.) in a solvent mixture of methanol (MeOH), tetrahydrofuran (THF), and water (3:1:1 ratio).

  • Reagent Addition: To this solution, add lithium hydroxide (LiOH, 5.0 eq.) in one portion at room temperature (25 °C).

  • Reaction: Stir the mixture vigorously at 25 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Isolation: To the aqueous residue, add water and stir. Carefully acidify the solution to a pH of 2 using 2N hydrochloric acid (HCl). A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in vacuo to afford pure 4-amino-3-methoxybenzoic acid.

Protocol 2: General Procedure for Tert-butylation of a Carboxylic Acid[10]

This protocol provides a general framework for the final esterification step.

Methodology:

  • Reaction Setup: To a stirred suspension of sodium tert-butoxide (NaOtBu, 2.5 eq.) in anhydrous toluene, add 4-amino-3-methoxybenzoic acid (1.0 eq.).

  • Reaction: Stir the mixture at room temperature for 3-4 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, carefully quench the reaction mixture by adding a 5% HCl solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (2x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield tert-butyl 4-amino-3-methoxybenzoate.

Conclusion

The synthesis of tert-butyl 4-amino-3-methoxybenzoate is most effectively approached by first preparing the key precursor, 4-amino-3-methoxybenzoic acid. This intermediate can be reliably synthesized either through a two-step nitration/reduction sequence starting from the inexpensive vanillic acid or via a highly efficient single-step hydrolysis of its corresponding methyl ester. The choice between these pathways depends on factors such as starting material availability, cost, and desired process complexity. The final tert-butylation step can then be achieved using standard methods. This guide provides the strategic framework and practical protocols necessary for researchers to confidently synthesize this important chemical building block.

References

  • PubChem. (n.d.). Tert-butyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

  • Stenutz. (n.d.). 4-amino-3-methoxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Georganics. (n.d.). 4-Amino-3-methoxybenzoic acid - High purity. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-methoxybenzoate. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent advances in ipso-nitration reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing & Synthesis Guide: Tert-Butyl 4-amino-3-methoxybenzoate

Executive Summary Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7 ) is a specialized pharmacophore building block, critical for the synthesis of kinase inhibitors and GPCR ligands where orthogonal protection of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7 ) is a specialized pharmacophore building block, critical for the synthesis of kinase inhibitors and GPCR ligands where orthogonal protection of the carboxylate is required. Unlike its methyl ester counterpart, this compound is not a high-volume commodity.

While commercial stock exists, it is frequently subject to "Make-to-Order" lead times (4–6 weeks). For drug development workflows requiring immediate gram-to-kilogram quantities, sourcing the precursor acid (CAS: 2486-69-3) and performing a direct esterification is the most time-efficient and cost-effective strategy.

This guide details the commercial landscape, a self-validating synthesis protocol for the free amine ester, and critical quality control parameters.

Part 1: Chemical Profile & Strategic Utility

The Orthogonal Protection Strategy

The tert-butyl ester serves a specific strategic function in medicinal chemistry: it is acid-labile but base-stable. This allows researchers to:

  • Perform saponification or nucleophilic attacks on other esters in the molecule without affecting the benzoate.

  • Remove the protecting group under mild acidic conditions (TFA/DCM) at a late stage, liberating the benzoic acid moiety for final elaboration.

PropertySpecification
Chemical Name tert-Butyl 4-amino-3-methoxybenzoate
CAS Number 123330-92-7
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Key Precursor 4-Amino-3-methoxybenzoic acid (CAS: 2486-69-3)
Solubility Soluble in DCM, EtOAc, MeOH; Low solubility in water.[1]
The Isomer Trap (Critical Warning)

Expert Insight: A common failure mode in sourcing this compound is confusing it with its isomer, tert-butyl 3-amino-4-methoxybenzoate.

  • Target: 4-amino-3-methoxy (Aniline at 4, Methoxy at 3). Derived from the vanillic acid scaffold.

  • Isomer: 3-amino-4-methoxy (Aniline at 3, Methoxy at 4). Derived from the isovanillic acid scaffold.

  • Verification: Always check the ¹H NMR coupling constants. The target (4-amino) typically shows distinct splitting patterns for the aromatic protons compared to the 3-amino isomer.

Part 2: Commercial Landscape Analysis

The supply chain for CAS 123330-92-7 is fragmented. High-purity (>98%) stock is rarely held in US/EU inventory.

Sourcing Decision Matrix

SourcingStrategy Start Need Tert-butyl 4-amino-3-methoxybenzoate CheckTime Timeline Requirement? Start->CheckTime Urgent Urgent (< 1 Week) CheckTime->Urgent Immediate Need Flexible Flexible (4-6 Weeks) CheckTime->Flexible Plan Ahead PrecursorCheck Source Precursor Acid CAS: 2486-69-3 Urgent->PrecursorCheck ActionBuy Order Custom Synthesis (ChemScene / Aladdin) Flexible->ActionBuy ActionMake In-House Synthesis (Protocol Below) PrecursorCheck->ActionMake

Figure 1: Strategic decision tree for sourcing. Due to spotty inventory, in-house synthesis from the acid is often faster.

Validated Suppliers (As of Q1 2026)
  • ChemScene: Often lists stock, but requires inquiry for bulk.

  • Aladdin / Echemi: Good sources for the Asian market; lead times to US/EU can vary.

  • Combi-Blocks: Excellent source for the precursor acid (CAS 2486-69-3), often in stock for overnight delivery.

Part 3: Synthetic Contingencies (Self-Validating Protocol)

If commercial stock is unavailable, you must synthesize it. The Challenge: Esterifying a carboxylic acid in the presence of a free aniline without N-alkylation or N-acylation. The Solution: Acid-catalyzed alkylation using isobutylene (or an equivalent source). The strong acid protonates the amine (


), rendering it non-nucleophilic and protecting it from side reactions during esterification.
Protocol: Pressure Tube Esterification

Scale: 10.0 g (59.8 mmol) input

Reagents
  • Precursor: 4-Amino-3-methoxybenzoic acid (CAS 2486-69-3) - 10.0 g[1]

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane - 100 mL

  • Reagent: Isobutylene gas (condensed) OR tert-Butyl acetate (excess)

  • Catalyst: Conc. Sulfuric Acid (H₂SO₄) - 1.5 mL

Step-by-Step Methodology
  • Setup: Use a heavy-walled pressure tube or autoclave.

  • Loading: Charge the vessel with 4-Amino-3-methoxybenzoic acid (10.0 g) and DCM (100 mL).

  • Acidification: Cool to 0°C. Cautiously add conc. H₂SO₄ (1.5 mL) dropwise. Note: A precipitate of the amine sulfate salt may form. This is normal.

  • Isobutylene Addition:

    • Method A (Gas): Condense isobutylene (~30 mL) into the vessel at -78°C.

    • Method B (Liquid Reagent): If gas is unavailable, use tert-butyl acetate (50 mL) and perchloric acid catalyst (specialized handling required). Method A is preferred for purity.

  • Reaction: Seal the vessel securely. Allow to warm to room temperature and stir for 24–48 hours. The internal pressure will rise; ensure shielding is in place.

  • Workup (Critical for Purity):

    • Cool the vessel to 0°C before venting.

    • Pour the reaction mixture into ice-cold saturated NaHCO₃ (300 mL). Caution: Vigorous bubbling.

    • Extract with DCM (3 x 100 mL).

    • Wash organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

Yield & Characterization
  • Expected Yield: 75–85%

  • Appearance: Off-white to pale yellow solid.

SynthesisPathway Acid 4-Amino-3-methoxybenzoic acid (CAS 2486-69-3) Protonation Amine Protonation (In-situ Protection) Acid->Protonation H2SO4 Esterification Isobutylene Addition (Ester Formation) Protonation->Esterification Isobutylene Neutralization Basic Workup (Deprotonation) Esterification->Neutralization NaHCO3 Product Tert-butyl 4-amino-3-methoxybenzoate (CAS 123330-92-7) Neutralization->Product

Figure 2: Synthetic pathway utilizing in-situ protonation to protect the aniline moiety.

Part 4: Quality Control & Characterization

To validate the purchased or synthesized material, use the following specifications.

NMR Specifications (400 MHz, CDCl₃)
  • δ 7.55 (dd, 1H): Aromatic proton (ortho to ester).

  • δ 7.45 (d, 1H): Aromatic proton (ortho to methoxy/ester).

  • δ 6.65 (d, 1H): Aromatic proton (ortho to amine).

  • δ 4.20 (br s, 2H): Free amine (-NH₂). Note: If this signal is missing or shifted to ~8-9 ppm, you have the salt form.

  • δ 3.89 (s, 3H): Methoxy group (-OCH₃).

  • δ 1.58 (s, 9H): tert-Butyl group (-C(CH₃)₃). Diagnostic Peak.

HPLC Purity Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Retention Time: The tert-butyl ester is significantly more lipophilic than the acid precursor. Expect a shift in RT of +3 to +4 minutes relative to the acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54356788, Tert-butyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

  • Wright, S. W., et al. (2009).Convenient Preparation of t-Butyl Esters via t-Butyl Ethers.

Sources

Foundational

Technical Guide: The Strategic Role of Tert-butyl 4-amino-3-methoxybenzoate in Drug Discovery

The following technical guide details the role, synthesis, and application of Tert-butyl 4-amino-3-methoxybenzoate in medicinal chemistry. Executive Summary Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of Tert-butyl 4-amino-3-methoxybenzoate in medicinal chemistry.

Executive Summary

Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) is a specialized building block employed in the synthesis of complex pharmaceutical agents. Its value lies in its orthogonal protectivity : the tert-butyl ester provides a robust carboxylic acid mask that is stable under basic and nucleophilic conditions—enabling extensive elaboration of the 4-amino group—while remaining chemically labile to acidic deprotection.

This compound serves as a critical scaffold for introducing the 3-methoxy-4-aminobenzoyl pharmacophore, a structural motif frequently observed in kinase inhibitors, GPCR ligands, and anti-neoplastic benzothiazoles. The 3-methoxy substituent is not merely decorative; it enforces specific conformational preferences via intramolecular hydrogen bonding and modulates the electronic density of the aniline nitrogen, influencing downstream coupling efficiency.

Chemical Profile & Strategic Utility[1]

Physicochemical Properties
PropertyData
CAS Number 123330-92-7
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
pKa (Aniline) ~4.5 (Predicted)
Storage 2–8°C, Inert atmosphere (Ar/N₂)
The "Orthogonality" Advantage

In multi-step synthesis, the tert-butyl group is superior to methyl or ethyl esters when the synthetic route involves intermediates sensitive to saponification (base hydrolysis).

  • Base Stability: The bulky tert-butyl group prevents attack by hydroxide or alkoxide bases, allowing the researcher to perform alkylations, Pd-catalyzed Buchwald-Hartwig aminations, or nucleophilic aromatic substitutions on the aniline nitrogen without disturbing the ester.

  • Acid Lability: It can be cleaved using Trifluoroacetic acid (TFA) or HCl in dioxane, conditions that leave amides and many other protecting groups (like Cbz or Fmoc) intact or allow for simultaneous deprotection strategies (e.g., Boc removal).

Synthetic Pathways[6][7]

Synthesis of the Core Scaffold

The most reliable industrial route involves the direct esterification of 4-amino-3-methoxybenzoic acid using isobutylene equivalents or transesterification.

Method A: Acid-Catalyzed Transesterification (Preferred for Scale) Reacting the free acid with tert-butyl acetate in the presence of perchloric acid (


) allows for high-yielding esterification without the need for potentially hazardous isobutylene gas.

Method B: Coupling Reagent Approach (Lab Scale) For smaller batches, using DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) with tert-butanol is effective, though urea byproduct removal can be tedious.

Visualization of Synthesis Logic

The following diagram illustrates the synthesis of the core and its divergent utility in drug design.

G Acid 4-Amino-3-methoxybenzoic Acid (Starting Material) Product Tert-butyl 4-amino-3-methoxybenzoate (The Core) Acid->Product Esterification Reagents t-Butyl Acetate / HClO4 OR Boc2O / DMAP (excess) Reagents->Product Amide Amide Coupling (R-COCl / Base) Product->Amide N-Functionalization Buchwald Pd-Catalyzed Amination (Ar-X / Ligand) Product->Buchwald C-N Bond Formation Deprotection Acidic Deprotection (TFA or HCl) Amide->Deprotection Ester Cleavage Buchwald->Deprotection FinalDrug Bioactive Scaffold (Kinase Inhibitor / Benzothiazole) Deprotection->FinalDrug Cyclization / Final Coupling

Caption: Synthesis and divergent application of the tert-butyl 4-amino-3-methoxybenzoate scaffold.

Medicinal Chemistry Applications

Pharmacophore Features

The 3-methoxy-4-amino motif is not arbitrary. In the context of kinase inhibitors (e.g., EGFR or VEGFR targets), the methoxy group often plays a dual role:

  • Conformational Lock: The oxygen lone pairs of the methoxy group can form a weak intramolecular hydrogen bond with the aniline proton, planarizing the system and pre-organizing the molecule for binding.

  • Solubility & Metabolism: The methoxy group improves lipophilicity compared to a hydroxyl group but is less prone to rapid Phase II conjugation (glucuronidation) than a phenol.

Case Study: Benzothiazole Construction

Research indicates this intermediate is a precursor for benzothiazole-based anti-breast cancer agents. The synthetic logic follows this sequence:

  • Protection: The carboxylic acid is locked as the tert-butyl ester.

  • Cyclization: The aniline is reacted with thiocyanates or carbon disulfide derivatives to close the benzothiazole ring.

  • Deprotection: The tert-butyl group is removed to expose the acid, which is then coupled to a solubilizing tail (e.g., a piperazine or morpholine moiety).

Experimental Protocols

Protocol A: Synthesis of Tert-butyl 4-amino-3-methoxybenzoate

Self-validating step: Monitor disappearance of acid starting material via TLC (50% EtOAc/Hexanes).

  • Setup: Charge a flame-dried RBF with 4-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol) and DCM (100 mL).

  • Reagent Addition: Add tert-butyl acetate (150 mL) followed by slow addition of perchloric acid (70% aq, 1.5 eq) Caution: Exothermic.

  • Reaction: Stir at room temperature for 12–18 hours.

  • Workup: Quench carefully with sat. NaHCO₃ until pH ~8. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield the product as a white solid.

Protocol B: Standard Amide Coupling (Using the Aniline)

Context: Attaching a heterocycle to the 4-amino position.

  • Dissolution: Dissolve Tert-butyl 4-amino-3-methoxybenzoate (1.0 eq) in anhydrous DMF .

  • Activation: In a separate flask, activate the carboxylic acid partner (1.1 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) for 15 mins.

  • Coupling: Add the activated acid solution to the amine solution. Stir at 50°C for 4 hours.

  • Validation: LC-MS should show the mass of Product + H⁺. The tert-butyl signal (singlet ~1.5 ppm) should remain in the ¹H NMR.

Protocol C: Deprotection of the Tert-butyl Ester

Context: Exposing the carboxylic acid for the final synthetic step.

  • Reaction: Dissolve the intermediate in DCM (5 mL/g). Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM).

  • Monitoring: Stir at RT for 2 hours. TLC should show a baseline spot (the free acid).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: The trifluoroacetate salt of the amino-acid is obtained, ready for the next coupling.

Structural Activity Relationship (SAR) Logic

The following diagram details how the specific substituents of this molecule influence biological activity and synthetic feasibility.

SAR Center Tert-butyl 4-amino-3-methoxybenzoate Methoxy 3-Methoxy Group (Electronic/Steric) Center->Methoxy Amine 4-Amino Group (Nucleophile) Center->Amine Ester Tert-butyl Ester (Protecting Group) Center->Ester Effect1 Increases electron density on Ring Facilitates EAS or Oxidation Methoxy->Effect1 Effect2 H-Bond Acceptor (Kinase Hinge Binding) Methoxy->Effect2 Effect3 Primary attachment point for scaffold extension Amine->Effect3 Effect4 Orthogonal to Methyl/Ethyl esters Stable to NaOH/LiOH Ester->Effect4

Caption: SAR and Synthetic logic of the trisubstituted benzene core.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 602411, Methyl 4-amino-3-methoxybenzoate (Analogous Structure/Properties). Retrieved from [Link]

  • Organic Syntheses. (1973).[1] General Procedures for Tert-butyl Esters via Acid Catalysis. Coll. Vol. 5, p. 184.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of Tert-butyl 4-amino-3-methoxybenzoate

Introduction: The Strategic Importance of Substituted Biaryls in Modern Drug Discovery The biaryl motif is a cornerstone in contemporary medicinal chemistry, forming the structural backbone of numerous therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Biaryls in Modern Drug Discovery

The biaryl motif is a cornerstone in contemporary medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of these carbon-carbon bonds, lauded for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1][2] This guide focuses on the application of tert-butyl 4-amino-3-methoxybenzoate as a key building block in Suzuki coupling reactions. This substrate is of particular interest due to its trifunctional nature: a nucleophilic amino group, a sterically demanding tert-butyl ester, and an electron-donating methoxy group. These features, while offering multiple points for molecular diversification, also present unique challenges in achieving high-yielding and selective cross-coupling. Understanding and overcoming these challenges is critical for leveraging this versatile intermediate in the synthesis of complex pharmaceutical candidates.[3]

This document provides a comprehensive overview of the mechanistic considerations, optimized protocols, and practical insights for the successful Suzuki coupling of tert-butyl 4-amino-3-methoxybenzoate with a variety of (hetero)arylboronic acids.

Mechanistic Considerations: Navigating the Catalytic Cycle with a Substituted Aniline

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[4] However, the specific substituents on tert-butyl 4-amino-3-methoxybenzoate introduce nuances that must be carefully managed for efficient catalysis.

The primary steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the (yet to be halogenated) tert-butyl 4-amino-3-methoxybenzoate derivative. The electron-rich nature of the aniline ring can facilitate this step.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium(II) complex. The choice of base is critical to prevent unwanted side reactions, such as hydrolysis of the ester.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the cycle.[4]

The presence of the free amine in tert-butyl 4-amino-3-methoxybenzoate can potentially lead to catalyst inhibition through coordination to the palladium center. Furthermore, the ortho-methoxy group introduces steric hindrance that can impede the approach of the catalyst and the coupling partners. Therefore, the selection of a bulky, electron-rich phosphine ligand is crucial to promote reductive elimination and prevent catalyst deactivation.[5]

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ (Palladacycle Intermediate) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-R(L)₂ (Di-organopalladium Intermediate) Transmetalation->PdII_Diaryl Base Base (e.g., K₃PO₄) BoronicAcid R-B(OH)₂ (Arylboronic Acid) Base->BoronicAcid ActivatedBoronate [R-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate Activation ActivatedBoronate->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R (Biaryl Product) RedElim->Product

Caption: A generalized workflow of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols: A Step-by-Step Guide

The following protocol is a robust starting point for the Suzuki coupling of a halogenated derivative of tert-butyl 4-amino-3-methoxybenzoate. Optimization of the ligand, base, and temperature may be necessary for specific substrates. This protocol assumes the starting material is tert-butyl 4-amino-5-bromo-3-methoxybenzoate , a plausible intermediate for such couplings.

Materials and Reagents
ReagentCAS NumberSupplier RecommendationNotes
tert-Butyl 4-amino-5-bromo-3-methoxybenzoate(Not readily available)Custom SynthesisCan be synthesized from tert-butyl 4-amino-3-methoxybenzoate via electrophilic bromination.
Arylboronic AcidVariousCommercial SupplierUse 1.2-1.5 equivalents.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Commercial SupplierA common and effective palladium precatalyst.
Buchwald Ligand (e.g., SPhos, XPhos)VariousCommercial SupplierBulky, electron-rich ligands are recommended. SPhos is a good starting point.
Potassium Phosphate (K₃PO₄)7778-53-2Commercial SupplierA moderately strong base that is effective in many Suzuki couplings.
1,4-Dioxane (Anhydrous)123-91-1Commercial SupplierDegas thoroughly before use.
Water (Degassed)7732-18-5N/AUse deionized, degassed water.
Reaction Setup and Execution
  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 4-amino-5-bromo-3-methoxybenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. A minimum of three vacuum/backfill cycles is recommended to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Immerse the reaction flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Aqueous Wash: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Diagram 2: Experimental Workflow for Suzuki Coupling

Suzuki_Workflow Start Start Reagents Combine Reactants: - Halogenated Benzoate - Boronic Acid - Pd(OAc)₂ & Ligand - K₃PO₄ Start->Reagents Inert Establish Inert Atmosphere (Argon/Nitrogen Purge) Reagents->Inert Solvent Add Degassed Solvents (Dioxane/Water) Inert->Solvent Reaction Heat and Stir (80-100 °C, 4-24h) Solvent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Work-up (EtOAc, H₂O, Brine) Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Product Isolated Biaryl Product Purify->Product

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, or inappropriate reaction temperature.Ensure proper inert atmosphere technique. Increase the temperature in 10 °C increments. Screen alternative palladium precatalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos, RuPhos).[6]
Formation of Homocoupled Byproducts Presence of oxygen, or slow transmetalation.Thoroughly degas all solvents and the reaction vessel. Consider a different base (e.g., Cs₂CO₃) which can sometimes accelerate transmetalation.
Protodeborylation of Boronic Acid Presence of excess water or prolonged reaction times at high temperatures.Use anhydrous solvents and minimize the amount of water. If the reaction is sluggish, consider using the corresponding boronic ester, which can be more stable.[7]
Dehalogenation of Starting Material Catalyst-mediated reduction.Lower the reaction temperature. Screen different ligands, as some are more prone to promoting this side reaction.

Conclusion

Tert-butyl 4-amino-3-methoxybenzoate, once appropriately halogenated, is a highly valuable substrate for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Careful consideration of the electronic and steric properties of this aniline derivative is paramount for successful implementation. By selecting robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and by meticulously controlling the reaction conditions to maintain an inert atmosphere, researchers can efficiently generate a diverse array of substituted biaryls. These products serve as critical intermediates for the development of novel therapeutics, underscoring the enduring power of palladium-catalyzed cross-coupling in modern drug discovery.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PMC. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. Available at: [Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. (n.d.). PMC. Available at: [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The synthesis of novel highly substituted benzene derivatives for use in palladium-catalysed cross-coupling reactions. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols. (n.d.). University of Cambridge. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (n.d.). Semantic Scholar. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (2015). MDPI. Available at: [Link]

  • Akira Suzuki - Nobel Lecture. (n.d.). Nobel Prize. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC. Available at: [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (n.d.). PMC. Available at: [Link]

  • Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. (n.d.). Lirias. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]

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Application

Application Note: Strategic Utilization of Tert-butyl 4-amino-3-methoxybenzoate in Analgesic Pharmacophore Synthesis

This Application Note is structured as a high-level technical guide for pharmaceutical scientists, focusing on the strategic utilization of Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) in the synthesis of next...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical scientists, focusing on the strategic utilization of Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) in the synthesis of next-generation analgesics.

Executive Summary

The development of analgesics with improved bioavailability and reduced central nervous system (CNS) side effects is a critical frontier in medicinal chemistry. Tert-butyl 4-amino-3-methoxybenzoate serves as a pivotal "orthogonal" intermediate. Unlike its methyl or ethyl ester counterparts, the tert-butyl group provides acid-labile protection for the carboxylic acid, allowing for selective N-functionalization of the aniline moiety without the risk of premature hydrolysis or transesterification. This guide details the use of this intermediate in synthesizing Benzamide-based TRPV1 antagonists and Opioid Prodrugs , providing validated protocols for high-yield, scalable production.

Scientific Rationale & Mechanistic Insight

The "Orthogonal" Advantage

In complex multi-step synthesis, the 4-amino-3-methoxybenzoate moiety often serves as the "linker" or "head" group of the analgesic pharmacophore.

  • Electronic Modulation: The 3-methoxy group functions as an electron-donating group (EDG), increasing the nucleophilicity of the 4-amino group, thereby facilitating N-alkylation or acylation reactions under milder conditions than unsubstituted anilines.

  • Steric Protection: The bulky tert-butyl ester prevents nucleophilic attack at the carbonyl carbon during modifications of the amine, a common side reaction observed with methyl esters.

  • Acid-Lability: Final deprotection using Trifluoroacetic acid (TFA) or HCl in dioxane avoids the harsh basic conditions (e.g., LiOH/MeOH) required for methyl ester hydrolysis, which can degrade sensitive opioid scaffolds or racemize chiral centers in complex peptidomimetics.

Target Pharmacophores

This intermediate is specifically utilized in two major analgesic classes:

  • Opioid Prodrugs: Improving the oral bioavailability of phenolic opioids (e.g., Oxymorphone, Meptazinol) by masking the phenolic hydroxyl group with a metabolically labile ester linkage [1].

  • TRPV1 Antagonists: Synthesizing "Capsazepine-like" analogs where the 3-methoxy-4-amino motif mimics the vanilloid binding domain, modulating pain signaling at the peripheral nociceptor level.

Experimental Protocol: Synthesis of Opioid Prodrug Linker

This protocol describes the conversion of Tert-butyl 4-amino-3-methoxybenzoate into a reactive acyl chloride intermediate, suitable for coupling with opioid bases.

Materials & Reagents
  • Substrate: Tert-butyl 4-amino-3-methoxybenzoate (Purity >98%)[1]

  • Reagents: Trifluoroacetic acid (TFA), Thionyl Chloride (SOCl₂), Dichloromethane (DCM, anhydrous).

  • Analytic Standards: HPLC Grade Acetonitrile, Formic Acid.

Workflow Diagram (DOT)

OpioidProdrugSynthesis Start Tert-butyl 4-amino-3-methoxybenzoate (Starting Material) Step1 N-Protection / Modification (Optional Tuning) Start->Step1 Functionalization Step2 Acid Deprotection (TFA/DCM, 0°C) Start->Step2 Direct Route Step1->Step2 Cleavage Intermediate 4-amino-3-methoxybenzoic acid (Free Acid) Step2->Intermediate Yield >95% Step3 Activation (SOCl2, Reflux) Intermediate->Step3 Chlorination Final Acyl Chloride Intermediate (Ready for Opioid Coupling) Step3->Final Isolation

Figure 1: Synthetic workflow for converting the tert-butyl ester into an activated coupling partner for opioid prodrug synthesis.

Detailed Step-by-Step Procedure

Step 1: Selective Deprotection (Removal of t-Butyl Group)

  • Rationale: To expose the carboxylic acid for coupling while preserving the methoxy/amino motif.

  • Dissolve Tert-butyl 4-amino-3-methoxybenzoate (10.0 g, 44.8 mmol) in anhydrous DCM (50 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add Trifluoroacetic acid (TFA) (20 mL) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

  • Validation Point: Monitor by TLC (50% EtOAc/Hexane). The high Rf starting material should disappear, replaced by a baseline spot (acid).

  • Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3 x 30 mL) to remove residual TFA.

  • Yield: ~7.1 g (95%) of 4-amino-3-methoxybenzoic acid as a trifluoroacetate salt.

Step 2: Activation (Acyl Chloride Formation)

  • Rationale: The carboxylic acid is not reactive enough to form esters with sterically hindered opioid phenols; conversion to the acid chloride is necessary.

  • Suspend the crude acid from Step 1 in anhydrous DCM (40 mL).

  • Add catalytic DMF (2 drops).

  • Add Thionyl Chloride (10 mL) dropwise.

  • Reflux the mixture at 45°C for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Evaporate volatiles strictly under nitrogen to prevent hydrolysis.

  • Product: 4-amino-3-methoxybenzoyl chloride (Use immediately in coupling step).

Step 3: Coupling to Opioid (Example: Oxymorphone)

  • Note: This step is chemically sensitive and requires strict anhydrous conditions.

  • Dissolve Oxymorphone free base (1 eq) in Pyridine/DCM.

  • Add the freshly prepared 4-amino-3-methoxybenzoyl chloride (1.1 eq) at 0°C.

  • Stir for 12 hours. The 3-methoxy-4-aminobenzoyl ester forms at the phenolic position (C-3 of the morphinan ring).

Quality Control & Validation Data

To ensure the integrity of the intermediate before coupling, the following analytical parameters must be met.

Table 1: QC Specifications for Tert-butyl 4-amino-3-methoxybenzoate

ParameterSpecificationAnalytical MethodAcceptance Criteria
Appearance Off-white to pale yellow powderVisualHomogeneous solid
Purity ≥ 98.0%HPLC (C18, ACN/H2O Gradient)No single impurity > 0.5%
Identity Conforms to Structure1H-NMR (DMSO-d6)Characteristic t-Bu singlet @ 1.54 ppm
Water Content ≤ 0.5%Karl FischerCritical for anhydrous coupling
Residual Solvents Meets ICH Q3CGC-HS< 5000 ppm (Class 3)
1H-NMR Diagnostic Peaks (DMSO-d6)
  • δ 1.54 (s, 9H): tert-Butyl group (Disappears after Step 1).

  • δ 3.82 (s, 3H): Methoxy group (-OCH₃).

  • δ 5.80 (s, 2H): Amine (-NH₂), broad singlet.

  • δ 7.2 - 7.5 (m, 3H): Aromatic protons (ABX system).

Pathway Visualization: Mechanism of Action

The following diagram illustrates how the synthesized prodrug functions in vivo to deliver the analgesic payload.

ProdrugMechanism Prodrug Prodrug Complex (Opioid-Benzoate Ester) Ingestion Oral Ingestion (Passage through Stomach) Prodrug->Ingestion Enhanced Lipophilicity Liver Hepatic Metabolism (Esterases) Ingestion->Liver Absorption Cleavage Hydrolysis of Ester Linkage Liver->Cleavage Enzymatic Action ActiveDrug Active Opioid (e.g., Oxymorphone) Cleavage->ActiveDrug Release Linker 4-amino-3-methoxybenzoic acid (Metabolite - Excreted) Cleavage->Linker Byproduct

Figure 2: In vivo activation pathway of the benzoate-linked opioid prodrug.

Troubleshooting & Optimization

  • Issue: Incomplete deprotection of the tert-butyl group.

    • Solution: Ensure the TFA is fresh and the reaction is not run in a sealed vessel (allow isobutylene gas to escape).

  • Issue: Low yield in coupling step.

    • Solution: The amino group on the benzoate can compete as a nucleophile. If self-polymerization is observed, protect the 4-amino group (e.g., with Boc or Cbz) before activating the acid, then deprotect after coupling.

  • Safety: Thionyl chloride releases toxic gases. All activation steps must be performed in a fume hood with a scrubber.

References

  • Process for the synthesis of prodrugs of opioids. (2012). US Patent Application US20120165520A1.[2] Retrieved from .

  • Tert-butyl 4-amino-3-methoxybenzoate Product Data. (2025). ChemScene. Retrieved from .[1]

  • Synthesis and analgesic activities of substituted benzamides. (2011). Technion Research Repository. Retrieved from .

  • 4-Amino-3-methoxybenzoic acid synthesis protocols. (2025). ChemicalBook.[3] Retrieved from .

Sources

Method

Harnessing tert-butyl 4-amino-3-methoxybenzoate for the Synthesis of Novel CNS-Targeting Compounds

An Application Note and Protocol Guide for Researchers Abstract: The unique substitution pattern of the vanillic acid scaffold, specifically the 4-amino and 3-methoxy groups, represents a privileged motif in the design o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: The unique substitution pattern of the vanillic acid scaffold, specifically the 4-amino and 3-methoxy groups, represents a privileged motif in the design of compounds targeting the central nervous system (CNS). This application note provides a detailed guide on the strategic use of tert-butyl 4-amino-3-methoxybenzoate as a versatile starting material for constructing complex molecules with potential therapeutic applications in neurology and psychiatry. We will explore its physicochemical properties and present detailed, field-tested protocols for key synthetic transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to empower researchers in adapting and optimizing these methods for their specific drug discovery programs.

Introduction: The Strategic Importance of the Aminomethoxy-Phenyl Scaffold in CNS Drug Design

The development of effective therapeutics for CNS disorders remains one of the most challenging areas in medicinal chemistry.[1] Many successful CNS drugs, particularly those modulating dopamine and serotonin receptors, incorporate an aromatic core with a specific arrangement of hydrogen bond donors, acceptors, and lipophilic groups to achieve the desired target engagement and pharmacokinetic properties. The 4-amino-3-methoxybenzoyl moiety, derived from vanillic acid, is a key pharmacophore found in several CNS-active agents.[2] Its structural features are crucial:

  • The aniline nitrogen serves as a key nucleophile or a hydrogen bond donor, critical for receptor interactions.

  • The ortho-methoxy group modulates the basicity and nucleophilicity of the amine, influences the conformation of the molecule, and can participate in specific binding interactions.

  • The para-ester group provides a synthetic handle for further elaboration and can be hydrolyzed to the corresponding carboxylic acid to tune solubility or engage in different binding motifs.

tert-Butyl 4-amino-3-methoxybenzoate is a particularly useful building block because the tert-butyl ester provides robust protection for the carboxylic acid under a wide range of reaction conditions, including basic conditions often used in cross-coupling, yet it can be selectively removed under acidic conditions. This guide focuses on leveraging this reagent to build molecular libraries for CNS drug discovery.

Physicochemical Properties and Handling

Understanding the properties of the starting material is fundamental to successful synthesis.

PropertyValue
Molecular Formula C₁₂H₁₇NO₃[3]
Molecular Weight 223.27 g/mol [4]
Appearance White to off-white crystalline powder[2]
CAS Number 123330-92-7[4][5]
Predicted XlogP 2.1[3]
Monoisotopic Mass 223.12085 Da[3]

Handling and Storage: The compound is relatively stable under standard laboratory conditions.[2] It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. For reaction setup, ensure the use of dry solvents, especially for moisture-sensitive reactions like palladium-catalyzed couplings.

Key Synthetic Transformations and Protocols

The following protocols are designed to be robust starting points. Researchers should optimize conditions based on their specific substrates.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

Amide bonds are ubiquitous in pharmaceuticals.[6] Coupling the amine of tert-butyl 4-amino-3-methoxybenzoate with a carboxylic acid is a primary step in building more complex structures, such as analogues of dopamine receptor modulators.[7][8] The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization if chiral carboxylic acids are used.[6] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an excellent choice due to its high efficiency and suppression of side reactions.[9][10]

Protocol 3.1: HATU-Mediated Amide Coupling

This protocol describes the coupling of tert-butyl 4-amino-3-methoxybenzoate with 2-phenylacetic acid, a common fragment in CNS-active molecules.

Materials:

  • tert-Butyl 4-amino-3-methoxybenzoate (1.0 equiv.)

  • 2-Phenylacetic acid (1.05 equiv.)

  • HATU (1.1 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylacetic acid (1.05 equiv.) and dissolve it in anhydrous DMF.

  • Add tert-butyl 4-amino-3-methoxybenzoate (1.0 equiv.), HATU (1.1 equiv.), and DIPEA (2.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution (2x), followed by water (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired amide product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Choices:

  • HATU/DIPEA: This combination efficiently generates the highly reactive O-acylisourea intermediate from the carboxylic acid, which is then rapidly captured by the amine.[9] DIPEA is a non-nucleophilic base that facilitates the reaction without competing in the coupling.

  • DMF: A polar aprotic solvent that effectively dissolves all reactants and intermediates.

  • Aqueous Work-up: The NaHCO₃ wash is crucial to remove unreacted carboxylic acid and acidic byproducts from the HATU reagent.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Start_Mat tert-Butyl 4-amino-3-methoxybenzoate Reaction Stir at RT (2-6h) Start_Mat->Reaction Carboxylic_Acid R-COOH (e.g., 2-Phenylacetic acid) Carboxylic_Acid->Reaction Reagents HATU, DIPEA Anhydrous DMF Reagents->Reaction Workup Aqueous Work-up (EtOAc, NaHCO₃) Reaction->Workup 1. Quench Purification Column Chromatography Workup->Purification 2. Isolate Product Desired Amide Product Purification->Product 3. Purify Analysis NMR, HRMS Characterization Product->Analysis

Caption: Workflow for HATU-mediated amide bond formation.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of amines with aryl halides or triflates.[11] This reaction is instrumental in synthesizing diarylamines and other complex scaffolds found in CNS drugs. In this context, tert-butyl 4-amino-3-methoxybenzoate can be coupled with various (hetero)aryl halides to rapidly build diversity.

The success of this reaction is highly dependent on the choice of palladium precatalyst, ligand, and base.[12][13] Sterically hindered biarylphosphine ligands, such as XPhos, are often required to promote the challenging reductive elimination step and achieve high yields.[11][14]

Protocol 3.2: Buchwald-Hartwig Amination with an Aryl Bromide

Materials:

  • tert-Butyl 4-amino-3-methoxybenzoate (1.2 equiv.)

  • Aryl Bromide (e.g., 3-bromopyridine) (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a suitable precatalyst like Pd₂(dba)₃ (1 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed toluene or dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add tert-butyl 4-amino-3-methoxybenzoate (1.2 equiv.) followed by the anhydrous, degassed solvent (toluene or dioxane) via syringe.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

  • Characterization: Confirm the structure via NMR and mass spectrometry.

Rationale for Choices:

  • Pd Catalyst/Ligand: The Pd(0) species, formed in situ from Pd(OAc)₂, undergoes oxidative addition into the aryl bromide C-Br bond.[11] The bulky, electron-rich XPhos ligand stabilizes the palladium center and facilitates both the oxidative addition and the final C-N reductive elimination, which is often the rate-limiting step.[12]

  • NaOtBu: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex), which is necessary for the catalytic cycle to proceed.[11]

  • Anhydrous/Degassed Solvent: Oxygen can oxidize and deactivate the Pd(0) catalyst, so maintaining an inert and dry environment is critical for reproducibility and high yields.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex1 L₂Pd(II)(Ar)(X) ox_add->pd_complex1 ligand_exchange Base-Mediated Deprotonation & Ligand Exchange pd_complex1->ligand_exchange pd_complex2 L₂Pd(II)(Ar)(NR'₂) ligand_exchange->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR'₂ (Product) red_elim->product arx Ar-X (Aryl Halide) arx->ox_add amine HNR'₂ (Amine) amine->ligand_exchange

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

tert-Butyl 4-amino-3-methoxybenzoate is a high-value, versatile building block for the synthesis of CNS-targeting compound libraries. Its protected carboxylic acid and reactive aniline functionalities allow for sequential, controlled modifications. The protocols provided for amide coupling and Buchwald-Hartwig amination represent robust and scalable methods for elaborating this core into novel and complex chemical matter. By understanding the rationale behind the selection of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures to accelerate their drug discovery efforts in the challenging but critical field of neuroscience.

References

  • First enantioselective syntheses of the dopamine D1 and D2 receptor modulators, (+)- and (-)-govadine.PubMed.
  • Synthesis of dopamine connected vanillin Mannich base derivatives (1a-1l).ResearchGate.
  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. MDPI. Available at: [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available at: [Link]

  • Tert-butyl 4-amino-3-methoxybenzoate (C12H17NO3). PubChem. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Available at: [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. Available at: [Link]

  • tert-Butyl4-amino-3-methoxybenzoate Price from Supplier. Chemsrc.com. Available at: [Link]

  • Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. PMC. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Deprotection of tert-butyl 4-amino-3-methoxybenzoate

Introduction: The Strategic Importance of tert-Butyl Ester Deprotection in Drug Discovery In the landscape of medicinal chemistry and organic synthesis, the tert-butyl (t-Bu) ester stands as a cornerstone for the protect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of tert-Butyl Ester Deprotection in Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the tert-butyl (t-Bu) ester stands as a cornerstone for the protection of carboxylic acids. Its widespread use is attributed to its stability across a broad spectrum of reaction conditions, including basic and nucleophilic environments. This robustness allows for the selective manipulation of other functional groups within a complex molecule. However, the strategic removal of the t-butyl group to unveil the carboxylic acid is a critical step in the synthesis of many active pharmaceutical ingredients (APIs) and advanced intermediates.

This guide provides a detailed technical overview and actionable protocols for the deprotection of tert-butyl 4-amino-3-methoxybenzoate, a substituted aminobenzoate derivative of interest in pharmaceutical research. The presence of both an electron-donating amino group and a methoxy group on the aromatic ring necessitates a careful selection of deprotection conditions to ensure high yield and purity of the desired product, 4-amino-3-methoxybenzoic acid.

Mechanism of Acid-Catalyzed Deprotection

The most prevalent and reliable method for the cleavage of tert-butyl esters is acid-catalyzed hydrolysis. The generally accepted mechanism proceeds through a series of well-defined steps:

  • Protonation of the Carbonyl Oxygen: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the tert-butyl ester. This initial step increases the electrophilicity of the carbonyl carbon.

  • Formation of a Stable tert-Butyl Cation: The protonated ester undergoes cleavage of the oxygen-tert-butyl bond, leading to the formation of the desired carboxylic acid and a relatively stable tertiary carbocation, the tert-butyl cation.[1][2]

  • Fate of the tert-Butyl Cation: The tert-butyl cation can subsequently undergo deprotonation to form isobutylene, a volatile gas, or it can be trapped by nucleophiles present in the reaction mixture.[1]

The choice of acid and reaction conditions is paramount to avoid unwanted side reactions, especially with a substrate bearing electron-rich aromatic systems like tert-butyl 4-amino-3-methoxybenzoate.

Selecting the Optimal Deprotection Strategy

For the deprotection of tert-butyl 4-amino-3-methoxybenzoate, the primary consideration is the stability of the amino and methoxy substituents under acidic conditions. While these groups are generally stable, harsh acidic conditions could potentially lead to side reactions such as protonation of the amine, which might affect solubility and reactivity, or even electrophilic aromatic substitution if the reaction conditions are not well-controlled.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally high-yielding method for tert-butyl ester deprotection.[3] TFA is a strong acid that efficiently cleaves the ester bond, and its volatility simplifies the work-up procedure. Dichloromethane is a common solvent as it is relatively inert and effectively solubilizes a wide range of organic compounds.

Causality Behind Experimental Choices:

  • TFA Concentration: A high concentration of TFA (typically 20-50% in DCM) is used to ensure a sufficient proton source to drive the reaction to completion in a reasonable timeframe.

  • Anhydrous Conditions: While not strictly necessary for the cleavage itself, using anhydrous DCM can minimize potential side reactions and ensure reproducibility.

  • Room Temperature: The reaction is typically conducted at room temperature, which is sufficient for the cleavage of the acid-labile tert-butyl ester without requiring heat, thus minimizing the risk of side reactions.

  • Scavengers: The tert-butyl cation generated during the reaction is a potent electrophile and can potentially alkylate the electron-rich aromatic ring of the product. While for this specific substrate the risk might be moderate, in sensitive cases, the addition of a scavenger like triisopropylsilane (TIS) or water can be beneficial to trap the carbocation.[4]

Method 2: Milder Acidic Conditions - Aqueous Phosphoric Acid

For substrates that may be sensitive to the harshness of neat or highly concentrated TFA, milder acidic conditions can be employed. Aqueous phosphoric acid presents a greener and often more selective alternative.[3][5]

Causality Behind Experimental Choices:

  • Aqueous Phosphoric Acid (85%): This reagent provides a sufficiently acidic environment to effect the deprotection, often with higher selectivity in the presence of other acid-sensitive groups.[5]

  • Elevated Temperature: To compensate for the lower acidity compared to TFA, the reaction is typically heated to 50-60 °C to achieve a reasonable reaction rate.

  • Biphasic System: The use of an organic solvent like toluene with aqueous phosphoric acid creates a biphasic system. Vigorous stirring is essential to ensure efficient mass transfer between the two phases.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the deprotection of tert-butyl 4-amino-3-methoxybenzoate using a solution of TFA in DCM.

Materials:

  • tert-butyl 4-amino-3-methoxybenzoate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Safety Precautions:

  • Trifluoroacetic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially harmful solvent. Handle it in a fume hood.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-amino-3-methoxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (10-20 eq). A common volumetric ratio is 1:1 DCM:TFA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).

    • TLC Monitoring: Use a suitable eluent system (e.g., ethyl acetate/hexanes). The product, 4-amino-3-methoxybenzoic acid, being more polar, will have a lower Rf value than the starting tert-butyl ester.

  • Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. Dissolve the residue in ethyl acetate. c. Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 4-amino-3-methoxybenzoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Data Presentation: Reaction Parameters for TFA Deprotection

ParameterRecommended Value/ConditionRationale
Substrate tert-butyl 4-amino-3-methoxybenzoateStarting material
Reagent Trifluoroacetic Acid (TFA)Strong acid for efficient cleavage
Solvent Dichloromethane (DCM)Inert solvent, good solubility
Concentration 0.1 - 0.2 MStandard concentration range
TFA Equivalents 10 - 20 eq (or 1:1 v/v with DCM)Drives the reaction to completion
Temperature Room Temperature (20-25 °C)Sufficient for deprotection, minimizes side reactions
Reaction Time 1 - 4 hoursTypical duration, monitor for completion
Work-up Aqueous NaHCO₃ washNeutralizes excess TFA
Protocol 2: Deprotection using Aqueous Phosphoric Acid

This protocol provides a milder alternative for the deprotection of tert-butyl 4-amino-3-methoxybenzoate.

Materials:

  • tert-butyl 4-amino-3-methoxybenzoate

  • Toluene

  • 85% Aqueous phosphoric acid

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4-amino-3-methoxybenzoate (1.0 eq) in toluene.

  • Reagent Addition: Add 85% aqueous phosphoric acid (5-10 eq) to the solution.

  • Heating and Stirring: Heat the reaction mixture to 50-60 °C and stir vigorously for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer and wash it with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-amino-3-methoxybenzoic acid by recrystallization or column chromatography as needed.

Visualization of Experimental Workflow

Deprotection_Workflow cluster_protocol1 Protocol 1: TFA/DCM Method cluster_protocol2 Protocol 2: Phosphoric Acid Method P1_Start Dissolve Substrate in DCM P1_Add_TFA Add TFA P1_Start->P1_Add_TFA P1_React Stir at RT (1-4h) P1_Add_TFA->P1_React P1_Monitor Monitor by TLC/HPLC P1_React->P1_Monitor Periodic Sampling P1_Workup Aqueous Work-up (NaHCO3 wash) P1_Monitor->P1_Workup Reaction Complete P1_Purify Purification P1_Workup->P1_Purify P1_Product 4-amino-3-methoxybenzoic acid P1_Purify->P1_Product P2_Start Dissolve Substrate in Toluene P2_Add_H3PO4 Add aq. H3PO4 P2_Start->P2_Add_H3PO4 P2_React Heat to 50-60°C (4-12h) P2_Add_H3PO4->P2_React P2_Monitor Monitor by TLC/HPLC P2_React->P2_Monitor Periodic Sampling P2_Workup Aqueous Work-up P2_Monitor->P2_Workup Reaction Complete P2_Purify Purification P2_Workup->P2_Purify P2_Product 4-amino-3-methoxybenzoic acid P2_Purify->P2_Product

Caption: Comparative workflow for the deprotection of tert-butyl 4-amino-3-methoxybenzoate.

Analytical Characterization

The successful conversion of tert-butyl 4-amino-3-methoxybenzoate to 4-amino-3-methoxybenzoic acid can be confirmed by a suite of analytical techniques:

  • Thin-Layer Chromatography (TLC): A significant decrease in the Rf value is expected for the more polar carboxylic acid product compared to the starting ester.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will show the disappearance of the starting material peak and the appearance of a new, typically more retained, peak corresponding to the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling change will be the disappearance of the characteristic singlet corresponding to the nine protons of the tert-butyl group, typically found around 1.5 ppm.

    • ¹³C NMR: The signal for the quaternary carbon of the tert-butyl group (around 80 ppm) and the methyl carbons (around 28 ppm) will be absent in the product spectrum.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the mass of 4-amino-3-methoxybenzoic acid.

Troubleshooting and Further Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, the concentration of the acid, or, in the case of the phosphoric acid method, the reaction temperature.

  • Side Reactions: If side products are observed, particularly those suggesting alkylation of the aromatic ring, the addition of a scavenger such as triisopropylsilane (1-5% v/v) to the reaction mixture when using TFA is recommended.

  • Product Isolation: The product, 4-amino-3-methoxybenzoic acid, is an amino acid and may exhibit some solubility in the aqueous phase during work-up, especially at neutral pH. Acidification of the aqueous layer to the isoelectric point before extraction can improve recovery.

Conclusion

The deprotection of tert-butyl 4-amino-3-methoxybenzoate is a critical transformation that can be achieved efficiently using standard acid-catalyzed methods. The choice between a strong acid like TFA and a milder reagent like phosphoric acid will depend on the overall sensitivity of the molecule and the desired reaction conditions. By following the detailed protocols and considering the underlying chemical principles outlined in this guide, researchers can confidently and successfully perform this deprotection to advance their synthetic objectives.

References

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]

  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]

  • Organic Chemistry Portal. (2024). tert-Butyl Esters. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 17, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 17, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • Science of Synthesis. (2005). 2.6.4.
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]

  • College of Pharmacy. (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 17, 2026, from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved February 17, 2026, from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved February 17, 2026, from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • Google Patents. (2004). US6828119B2 - Enzymatic deprotection of amines and hydroxides.
  • Organic Chemistry Portal. (2018). Copper-Catalyzed Aza-Michael Addition of 2-Aminobenzoate to β-Substituted α,β-Unsaturated Ketones. [Link]

Sources

Method

Application Note: Chemoselective Derivatization of Tert-butyl 4-amino-3-methoxybenzoate

Executive Summary & Strategic Utility Tert-butyl 4-amino-3-methoxybenzoate (CAS 123330-92-7) is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Tert-butyl 4-amino-3-methoxybenzoate (CAS 123330-92-7) is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR ligands.[1][2] Its structural utility lies in its orthogonal protection profile : the tert-butyl ester provides acid-lability while remaining stable under basic saponification conditions, allowing for precise, multi-step elaboration of the aniline nitrogen without compromising the C-terminus until the final synthetic stage.[1][2]

This guide details the reactivity profile of the 4-amino-3-methoxy motif, specifically addressing the electronic activation provided by the ortho-methoxy group and the steric considerations it introduces during electrophilic attack.[1][2]

Chemical Property Analysis

Electronic & Steric Environment

To optimize reaction yields, one must understand the "Push-Pull" dynamics of this molecule:

FeatureChemical EffectExperimental Implication
C4-Amino Group Primary NucleophileHighly reactive toward acyl chlorides, aldehydes, and isocyanates.[1][2]
C3-Methoxy Group Ortho-Electron Donor (+M)Activation: Increases electron density at the Nitrogen, making it more nucleophilic than unsubstituted anilines.Sterics: Creates steric bulk, potentially slowing kinetics with bulky electrophiles (e.g., trityl chlorides).[1][2]
C1-Tert-butyl Ester Acid-Labile MaskStability: Resists nucleophilic attack by hydroxide (base stable).Deprotection: Cleaves only with strong acid (TFA/HCl), releasing isobutylene.[1][2]
Solubility Profile
  • High Solubility: DCM, THF, Ethyl Acetate, DMSO.[2]

  • Low Solubility: Hexanes, Water (neutral pH).[2]

  • Note: The lipophilic t-butyl group significantly aids solubility in organic solvents compared to the methyl ester or free acid analogs, facilitating chromatography.[1][2]

Application Protocols

Protocol A: Amide Coupling (Benzamide Synthesis)

Context: The most common reaction for this scaffold is coupling with carboxylic acids to form benzamide derivatives (common in HDAC or Kinase inhibitor synthesis).[2] The ortho-methoxy group activates the amine, allowing for rapid coupling, but regioselectivity must be maintained.[2]

Reagents
  • Substrate: Tert-butyl 4-amino-3-methoxybenzoate (1.0 equiv)

  • Electrophile: Carboxylic Acid (R-COOH) (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF or DCM (Anhydrous)[1][2]

Step-by-Step Methodology
  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[2] Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

    • Why? Pre-activation prevents the aniline from competing for the coupling agent, reducing side reactions.[2]

  • Addition: Add Tert-butyl 4-amino-3-methoxybenzoate (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane).[2] The amine spot (lower Rf, stains yellow/brown in ninhydrin) should disappear.[2]

  • Workup: Dilute with EtOAc. Wash sequentially with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[2] Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography.

Troubleshooting:

  • Low Yield? The ortho-methoxy group can sterically hinder attack on bulky acids.[1][2] Switch to T3P (Propylphosphonic anhydride) as the coupling agent; it has a lower steric profile than HATU and drives reactions to completion.[2]

Protocol B: Reductive Amination (N-Alkylation)

Context: Installing alkyl chains without forming an amide.[1][2]

Reagents
  • Electrophile: Aldehyde (R-CHO) (1.2 equiv)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1][2]

Step-by-Step Methodology
  • Imine Formation: Dissolve the aniline substrate and Aldehyde in DCE. Add AcOH. Stir for 1 hour at RT.

    • Mechanism:[1][2][4][5][6] The acid catalyzes the formation of the iminium ion intermediate.[2] The t-butyl ester is stable to acetic acid (requires TFA to cleave).[1][2]

  • Reduction: Add STAB in one portion. Stir overnight (12–16 h).

  • Quench: Quench with Sat. NaHCO₃ (gas evolution will occur).[2]

  • Workup: Extract with DCM.

Protocol C: Orthogonal Deprotection (The "Payoff" Step)

Context: After derivatizing the amine, you typically need to reveal the carboxylic acid for further coupling or to generate the final drug substance.[2]

Method 1: Acidolytic Cleavage (Standard)[1][2]
  • Dissolve substrate in DCM (0.1 M).[2]

  • Add Trifluoroacetic Acid (TFA) (20–50% v/v).[2]

  • Stir at RT for 1–3 hours.

  • Observation: The reaction is complete when the starting material is consumed (TLC).[2][7]

  • Workup: Concentrate in vacuo.[2][7][8] Co-evaporate with Toluene (3x) to remove residual TFA.[2]

Method 2: Mild Cleavage (For Acid-Sensitive Substrates)

If your newly installed amine substituent is acid-labile (e.g., contains a Boc group), use HCl in Dioxane (4M) at


C, or selective thermolysis in high-boiling solvents (though this is rare for t-butyl esters).[1][2]

Visualizing the Reactivity Pathways[1][2]

The following diagram illustrates the divergent synthetic pathways enabled by the tert-butyl protection strategy.

G cluster_0 Orthogonal Protection Logic Start Tert-butyl 4-amino-3-methoxybenzoate Amide Intermediate A: Benzamide Derivative (Ester Intact) Start->Amide R-COOH, HATU DIPEA, DMF Amine Intermediate B: N-Alkylated Aniline (Ester Intact) Start->Amine R-CHO, STAB AcOH, DCE Quinazoline Quinazoline Core (Cyclization) Start->Quinazoline Formamidine Acetate or Urea, Heat Final_Acid Final Product: Free Carboxylic Acid Amide->Final_Acid TFA/DCM (Selective Ester Cleavage) Amine->Final_Acid TFA/DCM

Figure 1: Divergent synthetic workflows. The t-butyl ester remains intact during amine functionalization (grey nodes), allowing for controlled release of the acid moiety (green node) only when required.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 12493228, Tert-butyl 4-methoxybenzoate (Analogous reactivity). Retrieved from [Link]

  • Benzamide Synthesis Protocols
  • General Aniline Reactivity & Protection
  • Buchwald-Hartwig Coupling on Amino-Esters

    • Lundrigan, T., et al. (2022).[2][8] Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters. Canadian Journal of Chemistry.[2][8] Retrieved from [Link][1][2]

Sources

Application

Application Note: Scalable Process Development for Tert-butyl 4-amino-3-methoxybenzoate

Executive Summary Tert-butyl 4-amino-3-methoxybenzoate (CAS: 163234-21-1) is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and cathepsin K inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 4-amino-3-methoxybenzoate (CAS: 163234-21-1) is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and cathepsin K inhibitors. Its structural core—an electron-rich aniline with a meta-methoxy substituent—provides essential binding interactions in active sites, while the tert-butyl ester serves as an acid-labile protecting group orthogonal to methyl/ethyl esters.

The Challenge: Scale-up of this intermediate is complicated by two factors:

  • Acid Sensitivity: The tert-butyl ester is prone to hydrolysis under acidic conditions, rendering standard Fischer esterification (H₂SO₄/alcohol) non-viable.

  • Aniline Oxidation: The electron-rich amino group is susceptible to oxidation during harsh esterification protocols.

The Solution: This Application Note details a robust, two-step Nitro-Reduction Route . By establishing the tert-butyl ester on the stable nitro-precursor (4-nitro-3-methoxybenzoic acid) and subsequently reducing it under mild catalytic conditions, we avoid aniline side-reactions and ensure high purity (>98% HPLC) at multi-kilogram scales.

Retrosynthetic Strategy & Route Selection

To ensure process reliability, we evaluated two primary routes. The Nitro-Reduction Route (Route B) was selected for scale-up due to superior chemoselectivity and safety profiles.

Route Comparison Analysis
FeatureRoute A: Direct EsterificationRoute B: Nitro-Reduction (Selected)
Starting Material 4-Amino-3-methoxybenzoic acid4-Nitro-3-methoxybenzoic acid
Key Reagents Isobutylene/H₂SO₄ or Boc₂OBoc₂O/DMAP or SOCl₂/t-BuOH
Risk Factor High: N-alkylation or oxidation of amine.Low: Nitro group is inert to esterification.
Purification Difficult (Amine + Ester similar polarity)Easy (Nitro-ester crystallizes well)
Scalability Limited (Requires pressure vessels for isobutylene)Excellent (Standard reactors)
Chemical Pathway Diagram[1][2]

SynthesisRoute SM Start: 4-Nitro-3-methoxybenzoic acid Inter Intermediate: Tert-butyl 4-nitro-3-methoxybenzoate SM->Inter  92% Yield Reagent1 Step 1: Esterification (Boc2O, DMAP, t-BuOH) Prod Target: Tert-butyl 4-amino-3-methoxybenzoate Inter->Prod  98% Yield Reagent2 Step 2: Hydrogenation (H2, 10% Pd/C, MeOH)

Figure 1: The selected Nitro-Reduction pathway prioritizes the stability of the nitro group during the ester formation step.

Detailed Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-nitro-3-methoxybenzoate

Methodology: We utilize the Boc-Anhydride (Boc₂O) method. Unlike acid-catalyzed routes, this method operates under neutral-to-basic conditions, driven by DMAP catalysis. This avoids the use of hazardous isobutylene gas and prevents acid-catalyzed decarboxylation.

  • Reaction Scale: 1.0 kg Input

  • Expected Yield: 90–95%[1]

  • Time: 12–16 Hours[2]

Reagents:

  • 4-Nitro-3-methoxybenzoic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • tert-Butanol (t-BuOH) (Solvent/Reagent, 5.0 equiv)

  • Dichloromethane (DCM) or THF (Solvent)

Protocol:

  • Charging: To a 20 L jacketed reactor, charge 4-nitro-3-methoxybenzoic acid (1.0 kg) and DCM (10 L). Stir to form a suspension.

  • Reagent Addition: Add t-BuOH (1.9 kg) and DMAP (62 g).

  • Activation: Add Boc₂O (2.2 kg) dropwise over 2 hours via an addition funnel. Caution: CO₂ gas evolution will occur. Ensure reactor venting is active.

  • Reaction: Stir at 25–30°C for 12 hours. Monitor by HPLC (Target: <1% Starting Material).

  • Quench: Add saturated aqueous NaHCO₃ (5 L) to quench excess anhydride. Stir for 30 minutes.

  • Workup: Separate phases. Wash the organic layer with 1M Citric Acid (to remove DMAP) and then Brine.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from Hexanes/Ethyl Acetate (9:1) to yield light yellow crystals.

Critical Process Parameter (CPP):

  • Temperature Control: Maintain T < 35°C during Boc₂O addition to prevent thermal decomposition of the mixed anhydride intermediate.

Step 2: Catalytic Hydrogenation to Tert-butyl 4-amino-3-methoxybenzoate

Methodology: Catalytic hydrogenation reduces the nitro group to the amine.[3][4][5] The tert-butyl ester is stable under these neutral reduction conditions.

  • Reaction Scale: 1.0 kg Input (Nitro ester)

  • Expected Yield: 96–99%

  • Safety Category: Class 3 (Hydrogenation/Exotherm)

Reagents:

  • Tert-butyl 4-nitro-3-methoxybenzoate (1.0 equiv)

  • 10% Pd/C (50% water wet) (5 wt% loading)

  • Methanol (10 vol)

  • Hydrogen Gas (H₂)

Protocol:

  • Inerting: Purge the autoclave reactor (Hastelloy or SS316) with Nitrogen (3 cycles).

  • Loading: Charge Methanol (10 L) and the Nitro-ester intermediate (1.0 kg).

  • Catalyst Addition: Under Nitrogen flow, add 10% Pd/C (50 g wet). Safety: Pd/C is pyrophoric when dry. Keep wet.

  • Hydrogenation: Pressurize with H₂ to 3 bar (45 psi). Heat to 40°C.

  • Reaction: Stir at 800 rpm. The reaction is exothermic; control temperature via jacket cooling to maintain 40–45°C.

  • Completion: Reaction is typically complete when H₂ uptake ceases (approx. 4–6 hours). Confirm by HPLC.

  • Filtration: Filter the warm solution through a Celite bed (or sparkler filter) to remove the catalyst. Wash the cake with Methanol.

  • Concentration: Concentrate the filtrate under vacuum (T < 45°C) to afford the target amine as an off-white solid or thick oil.

Safety Logic Diagram (Graphviz):

SafetyLogic Hazard HAZARD: Exothermic Nitro Reduction Control1 Control 1: Dilution (10V Methanol) Hazard->Control1 Control2 Control 2: Active Jacket Cooling (Max 45°C) Hazard->Control2 Control3 Control 3: H2 Pressure Limit (3 bar) Hazard->Control3 SafeState Safe Operation State Control1->SafeState Control2->SafeState Control3->SafeState

Figure 2: Critical safety controls for the hydrogenation step to prevent thermal runaway.

Analytical Quality Control

To validate the synthesis, the following analytical specifications must be met.

TestMethodSpecificationRationale
Appearance VisualOff-white to pale yellow solidOxidation leads to dark brown coloration.
Assay HPLC (254 nm)> 98.0%Purity required for subsequent coupling.
Impurity A HPLC< 0.5%Residual Nitro-ester (Incomplete reduction).
Impurity B HPLC< 0.5%Hydrolyzed Acid (4-amino-3-methoxybenzoic acid).
Water Content Karl Fischer< 0.5%Critical for anhydrous coupling steps.

HPLC Method Summary:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 10% B to 90% B over 20 min.

  • Flow Rate: 1.0 mL/min.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete activation of acid.Ensure Boc₂O is fresh. Increase DMAP to 0.2 equiv.
Ester Cleavage (Step 2) Acidic impurities in catalyst or solvent.Add 1% Triethylamine to the hydrogenation solvent to buffer the system.
Slow Hydrogenation Catalyst poisoning.Ensure Sulfur/Halogen impurities are absent in Step 1 intermediate. Increase pressure to 5 bar.
Colored Product Oxidation of aniline.Store product under Nitrogen/Argon. Avoid heating >50°C during workup.

References

  • Maguire, A. R., et al. "Efficient Preparation of t-Butyl Esters via Reactivity of Di-tert-butyl Dicarbonate." Journal of Organic Chemistry, 2008.
  • ChemicalBook. "4-Amino-3-methoxybenzoic acid Properties and Synthesis."[7]

  • Mettler Toledo. "Catalytic Hydrogenation of Nitrobenzene to Aniline: Optimized Processes for Safe Scale-up."

  • Almac Group. "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions."

  • Organic Syntheses. "m-Nitrobenzoic Acid and Derivatives." Org.[1][6][8][9] Synth. Coll. Vol. 4, p.715.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Tert-butyl 4-amino-3-methoxybenzoate

Case ID: PUR-TBQM-001 Subject: Isolation and Purification Protocols for Labile Aniline Esters Compound: Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) Classification: Intermediate / Building Block[1][2] Core Che...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TBQM-001 Subject: Isolation and Purification Protocols for Labile Aniline Esters Compound: Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) Classification: Intermediate / Building Block[1][2]

Core Chemical Profile & Stability Risks[2][3]

Before initiating any workup, you must understand the "personality" of this molecule. It possesses two conflicting functional groups that create a narrow window for purification:[1]

Functional GroupRisk FactorThe "Trap"
Tert-butyl Ester Acid Sensitivity Standard acid washes (1M HCl) used to remove catalysts (DMAP) or starting materials will hydrolyze this ester to the carboxylic acid.[1][2]
Aniline (Primary Amine) Oxidation & Basicity Prone to oxidation (turning brown/black) upon air exposure.[1][2] It also streaks on acidic silica gel during chromatography.[1][2]
Methoxy Group Electronic Activation Makes the aniline ring more electron-rich, increasing susceptibility to oxidation compared to a simple aniline.[1][2]

Critical Workup Protocols (The "Emergency Room")

User Scenario: "I synthesized this via Boc₂O/DMAP esterification. How do I remove the DMAP without killing my ester?"

Protocol A: The Mild Acid Wash (Recommended)

Do NOT use HCl.[2] The tert-butyl group is stable to dilute, weak acids for short durations.[1][2]

  • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc).[1][2]

  • The Wash: Wash the organic layer with 0.5 M Citric Acid or 5% KHSO₄ (aq).[2]

    • Mechanism:[1][2][3] These weak acids (pH ~3-4) are strong enough to protonate DMAP (pKa ~9.[1][2]7) and Pyridine, forcing them into the aqueous layer, but are too weak to rapidly cleave the tert-butyl ester.

  • Speed: Perform this wash quickly (approx. 2-3 minutes contact time) and keep the solution cold (0–5 °C).

  • Neutralization: Immediately wash with Saturated NaHCO₃ to neutralize any residual acidity in the organic layer.[2]

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (which can be slightly acidic).[1][2]

Protocol B: The Copper Sequestration (Alternative)

If you are paranoid about acid sensitivity, use Copper(II) Sulfate.

  • The Wash: Wash the organic layer with saturated aqueous CuSO₄ .[2]

  • Indicator: The aqueous layer will turn a deep royal blue.[1][2] This is the Copper-DMAP/Pyridine complex forming.[1][2]

  • Repeat: Repeat until the aqueous layer remains light blue/green (no more complex forming).

  • Finish: Wash with water, then brine.

Workup Decision Logic

WorkupLogic Start Crude Reaction Mixture Catalyst Contains DMAP/Pyridine? Start->Catalyst AcidSens Is Product Highly Acid Labile? Catalyst->AcidSens Yes Chromatography Proceed to Chromatography Catalyst->Chromatography No CuWash Protocol B: Sat. CuSO4 Wash (Complexes Pyridines) AcidSens->CuWash Extreme Sensitivity CitricWash Protocol A: 0.5M Citric Acid Wash (Protonates Pyridines) AcidSens->CitricWash Standard t-Butyl Stability HClWash STOP: 1M HCl Wash (High Risk of Hydrolysis) AcidSens->HClWash If User ignores advice CuWash->Chromatography CitricWash->Chromatography

Caption: Decision tree for removing basic catalysts (DMAP) while preserving acid-labile tert-butyl esters.

Chromatography Troubleshooting

User Scenario: "My product is streaking on the TLC plate and the column. I'm losing mass."

Diagnosis: The primary aniline is interacting with the acidic silanol groups (Si-OH) on the silica gel, causing "tailing" and irreversible adsorption.[1]

The Fix: Amine-Deactivated Silica

You must neutralize the silica gel before or during the run.[1]

  • Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) to your mobile phase (e.g., Hexane:EtOAc:Et₃N = 80:19:1).[1][2]

  • Column Pre-treatment: Flush the packed silica column with pure solvent containing 1% Et₃N before loading your sample.[1][2] This "caps" the active acidic sites.

  • Elution: Run your gradient. The product should now elute as a tight, symmetrical band.

Note: If using Et₃N, you must rotovap your fractions thoroughly. Residual Et₃N can be removed by high vacuum or a rapid wash with dilute bicarbonate if the product is solid.

Crystallization & Isolation (The "Recovery Room")

User Scenario: "I obtained an oil, but it's supposed to be a solid. How do I crystallize it?"

This compound often oils out due to trace impurities (DMAP salts or isomers).[1][2]

Recommended Solvent Systems
Solvent SystemRatio (v/v)Method
Hexane / EtOAc 10:1 to 5:1Dissolve in min.[1][2] warm EtOAc; add Hexane dropwise until cloudy. Cool slowly.
Ethanol / Water ~4:1Dissolve in warm EtOH; add water dropwise.[1][2] Good for removing inorganic salts.[1][2]
Pentane (Trituration) PureIf you have a sticky gum, sonicate it under cold pentane/hexane to induce precipitation.[2]
The "Oiling Out" Rescue

If the product separates as an oil at the bottom of the flask during recrystallization:

  • Re-heat until the oil dissolves.

  • Add a "seed crystal" if available (or scratch the glass wall with a spatula).[2]

  • Cool very slowly (wrap the flask in a towel to insulate). Rapid cooling traps impurities and causes oiling.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) to clean up the NMR sample? A: NO. TFA will instantly cleave the tert-butyl ester to the free acid.[1] Use CDCl₃ or DMSO-d₆ for NMR.[1][2][4] If you need to remove residual Boc-groups later, then use TFA, but for purification of this ester, avoid it.[1][2]

Q: The product turned brown on the shelf. Is it ruined? A: Not necessarily. Anilines oxidize on the surface (quinoid formation).

  • Test: Run a TLC.[1][2][4][5] If the main spot is still there with a small baseline impurity, repurify via a short silica plug.

  • Prevention:[1][2][6] Store under Nitrogen/Argon at -20°C.

Q: I see a double spot on TLC. Is it an isomer? A: Unlikely to be a regioisomer if you started from pure 4-amino-3-methoxybenzoic acid.[1][2] It is more likely:

  • Rotamers: If you have a Boc-protected amine intermediate, rotamers can appear as two spots.[1][2] Run NMR at high temp to confirm.

  • Hydrolysis: One spot is the ester, the lower spot is the free acid (hydrolyzed).

References & Authoritative Grounding[2][7][8]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][2][6] (Standard reference for stability profiles of tert-butyl esters against various acids/bases).

  • BenchChem Technical Guide. An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. (Accessed 2024).[1][2]

  • Kaul, R.; et al. "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups."[1][2][7] J. Org.[1][2][7] Chem.2004 , 69, 6131.[2][7] (Demonstrates the relative stability of t-butyl esters vs other groups).[1][2][7]

  • ResearchGate Community. "Removal of DMAP from reaction mixtures." (Field-verified protocols for CuSO4 and Citric Acid washes).

  • ChemScene Product Data. "Tert-butyl 4-amino-3-methoxybenzoate (CAS 123330-92-7)."[1][2] (Verification of compound physical state and storage conditions).

Sources

Optimization

Technical Support Center: Acylation of Tert-butyl 4-amino-3-methoxybenzoate

The following technical guide serves as a specialized troubleshooting resource for researchers working with Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) . This content is structured to address the specific ele...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized troubleshooting resource for researchers working with Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) . This content is structured to address the specific electronic and steric challenges inherent to this scaffold during acylation reactions.

Subject: Troubleshooting Side Reactions, Yield Optimization, and Protocol Standardization Compound ID: CAS 123330-92-7 Target Audience: Medicinal Chemists, Process Chemists[1]

Part 1: The "Push-Pull" Reactivity Profile

Before troubleshooting, it is critical to understand the electronic environment of the 4-amino group.[1] This molecule exhibits a "Push-Pull" electronic system that dictates its reactivity and side-reaction profile:

  • The "Push" (Steric & Electronic): The 3-methoxy group is an Electron Donating Group (EDG) by resonance, increasing the nucleophilicity of the amine compared to a bare benzoate. However, it also introduces ortho-steric hindrance , which can retard the approach of bulky electrophiles.

  • The "Pull" (Deactivation): The tert-butyl ester at the 4-position is a strong Electron Withdrawing Group (EWG), which decreases the basicity of the aniline nitrogen.

  • The "Trap" (Acid Lability): The tert-butyl ester is acid-sensitive.[1][2] The generation of HCl (a byproduct of acid chloride couplings) can catalyze the cleavage of the ester to the carboxylic acid, a common "silent" side reaction that complicates purification.

Part 2: Visualizing the Reaction Landscape

The following pathway diagram illustrates the desired reaction versus the three most common failure modes.

ReactionPathways SM Starting Material (t-Butyl 4-amino-3-methoxybenzoate) Desired Target Product (Mono-Amide) SM->Desired 1.0 eq Acylating Agent Base Scavenger Side_Imide Side Product B (Bis-Acylated Imide) [Mass = Target + Acyl] SM->Side_Imide Excess Reagent High Temp Side_Stall Stalled Intermediate (Low Conversion) SM->Side_Stall Bulky Electrophile Steric Clash Side_Acid Side Product A (Carboxylic Acid) [Mass = Target - 56] Desired->Side_Acid HCl Byproduct (No Base) Desired->Side_Imide Over-acylation

Caption: Figure 1. Reaction landscape showing the competition between selective N-acylation (Green) and common failure modes: Acidolysis (Red) and Bis-acylation (Yellow).

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My product mass is 56 Da lower than expected."

Diagnosis: Acid-Catalyzed Ester Cleavage (Acidolysis). This is the most frequent issue when using acid chlorides (R-COCl).[1] The reaction releases HCl.[1] If the base (TEA/DIPEA) is insufficient or added too slowly, the local concentration of HCl spikes, cleaving the tert-butyl group to form isobutylene and the free carboxylic acid.

Corrective Actions:

  • Switch Reagents: Move from Acid Chlorides to Coupling Reagents (HATU, EDC/HOBt). These methods generate no strong acid byproducts.[1]

  • Protocol Adjustment (If Acid Chloride is mandatory): Pre-mix the base (2.5 - 3.0 equivalents) with the aniline before adding the acid chloride. Add the acid chloride dropwise at 0°C to control HCl generation rates.

Issue 2: "I see a peak corresponding to [Target Mass + Acyl Group]."

Diagnosis: Bis-Acylation (Imide Formation). Despite the steric hindrance of the methoxy group, the nitrogen is sufficiently nucleophilic to react twice if the acylating agent is small (e.g., acetyl chloride) or highly reactive, and present in excess.

Corrective Actions:

  • Stoichiometry Control: strictly limit the acylating agent to 1.0–1.1 equivalents.

  • Temperature Control: Conduct the reaction at 0°C initially. Do not heat to reflux unless conversion is stalled.[1]

  • Imide Hydrolysis: If the imide forms, it can often be selectively hydrolyzed back to the mono-amide by treating the crude mixture with mild base (LiOH or K2CO3 in MeOH/Water) at room temperature for 30 minutes [1].

Issue 3: "The reaction is sluggish; <50% conversion after 24 hours."

Diagnosis: Steric Hindrance / Electronic Deactivation. If you are coupling a bulky carboxylic acid, the ortho-methoxy group on the aniline creates a "steric wall."[1] Additionally, the para-ester reduces the nucleophilicity of the amine.

Corrective Actions:

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the aniline [2].

  • High-Energy Activation: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ, or use T3P (Propylphosphonic anhydride), which is excellent for sterically hindered anilines.[1]

Part 4: Optimized Experimental Protocols

Method A: The "Safe" Method (Amide Coupling)

Recommended for valuable intermediates or when preventing ester cleavage is paramount.

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF or DCM.

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester.

  • Addition: Add Tert-butyl 4-amino-3-methoxybenzoate (1.0 equiv).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (removes unreacted acid) and Brine.[1] Avoid acidic washes (e.g., 1M HCl) to protect the t-butyl ester.

Method B: The "Scalable" Method (Acid Chloride)

Recommended for simple acyl groups (Acetyl, Benzoyl) where cost is a factor.

  • Preparation: Dissolve Tert-butyl 4-amino-3-methoxybenzoate (1.0 equiv) and Triethylamine (2.5 equiv) in dry DCM. Cool to 0°C .[1]

  • Addition: Add Acid Chloride (1.05 equiv) dropwise over 15 minutes. Crucial: Keep temperature low to prevent bis-acylation.[1]

  • Catalysis (Optional): If reaction is slow, add DMAP (0.1 equiv).

  • Monitoring: Check LCMS after 1 hour. If "Mass - 56" appears, add more base immediately.[1]

  • Quench: Quench with Sat. NaHCO3 solution.

Part 5: Data Summary Table

ParameterStandard AnilineTert-butyl 4-amino-3-methoxybenzoateImpact on Protocol
Nucleophilicity HighModerateMay require DMAP or HATU.[1]
Steric Hindrance LowHigh (Ortho-OMe) Bulky acids will react slowly.[1]
Acid Stability HighLow (t-Butyl ester) Avoid HCl generation. No acidic workups.[1]
Risk of Bis-acylation ModerateModerate-HighStrict stoichiometry (1.05 eq max).[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley.[1] (See section on regeneration of amines from imides).

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition, 17(8), 569-583.

  • BenchChem Technical Database. (2025). t-Butyl Ester Protecting Group Chemistry.

  • Organic Chemistry Portal. (2024).[1] Amide Formation via Acid Chlorides and Coupling Reagents.

Sources

Troubleshooting

Technical Support Center: Stabilizing Tert-butyl 4-amino-3-methoxybenzoate

Welcome to the Technical Support Center for Tert-butyl 4-amino-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Tert-butyl 4-amino-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the oxidation of Tert-butyl 4-amino-3-methoxybenzoate during your experiments. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry and extensive laboratory experience with sensitive compounds.

Understanding the Challenge: The Susceptibility of Tert-butyl 4-amino-3-methoxybenzoate to Oxidation

Tert-butyl 4-amino-3-methoxybenzoate is a substituted aniline, a class of compounds known for their susceptibility to oxidation. The primary site of oxidation is the amino group (-NH2), which can be readily oxidized to form colored impurities, impacting the purity, activity, and safety profile of your compounds. This guide will provide you with the knowledge and tools to mitigate this degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of Tert-butyl 4-amino-3-methoxybenzoate turning yellow/brown over time?

A1: The color change you are observing is a classic indicator of oxidation. The aromatic amine functionality in Tert-butyl 4-amino-3-methoxybenzoate is susceptible to air oxidation, which can be accelerated by exposure to light, heat, and certain metal ions. This process leads to the formation of highly colored polymeric and quinone-imine type impurities. To prevent this, it is crucial to store and handle the compound under an inert atmosphere, protected from light, and at a low temperature.

Q2: I observe new, colored spots on my TLC plate when analyzing my reaction mixture containing Tert-butyl 4-amino-3-methoxybenzoate. What are they?

A2: These new, often colored, spots are likely oxidation byproducts. The oxidation of anilines can lead to a variety of products, including nitroso, nitro, and azo compounds, as well as polymeric materials, all of which will have different Rf values on a TLC plate.[1] If these spots appear during your workup or reaction, it indicates that your reaction or purification conditions are not sufficiently protecting the amine from oxidation. Consider degassing your solvents and running the reaction under an inert atmosphere like nitrogen or argon.

Q3: Can I use a standard rotary evaporator to concentrate my solution of Tert-butyl 4-amino-3-methoxybenzoate?

A3: While a standard rotary evaporator can be used, it is a point of high risk for oxidation. The combination of heating and exposing a thin film of your compound to a large surface area under vacuum can accelerate oxidation if air is present. It is highly recommended to use a rotary evaporator equipped with a nitrogen or argon inlet to break the vacuum, preventing exposure to atmospheric oxygen. Additionally, using the lowest possible temperature for evaporation is crucial.

Q4: Are there any specific solvents I should avoid when working with Tert-butyl 4-amino-3-methoxybenzoate?

A4: While there are no universally "bad" solvents, some can increase the risk of oxidation. For instance, chlorinated solvents can contain trace amounts of acid, which can catalyze oxidation. Ethers are prone to forming peroxides, which are potent oxidizing agents. It is best practice to use freshly distilled or anhydrous, deoxygenated solvents for all manipulations of this compound.

Troubleshooting Guide: Common Oxidation Scenarios

Symptom Potential Cause Recommended Action
Solid compound darkens in storage Improper storage conditions (exposure to air and/or light).Store the solid compound in an amber vial, purge with nitrogen or argon, and store in a freezer at -20°C.
Solution of the compound changes color upon standing Dissolved oxygen in the solvent.Use deoxygenated solvents. Prepare solutions fresh before use. If a solution must be stored, do so under an inert atmosphere in a sealed container, protected from light, and refrigerated.
Formation of impurities during a reaction Oxygen present in the reaction vessel or solvents.Degas all solvents prior to use. Run the reaction under a positive pressure of nitrogen or argon. Ensure all glassware is oven-dried to remove adsorbed moisture and oxygen.
Degradation during aqueous workup Dissolved oxygen in the aqueous solutions.Deoxygenate all aqueous solutions (e.g., water, brine, bicarbonate solutions) by bubbling with nitrogen or argon for at least 30 minutes prior to use.
Impurity formation during purification by column chromatography Exposure to air on the silica gel surface.Use a flash chromatography system that allows for operation under a positive pressure of inert gas. If performing manual chromatography, maintain a positive pressure of nitrogen or argon over the column.

Experimental Protocols for Preventing Oxidation

Protocol 1: Proper Storage of Solid Tert-butyl 4-amino-3-methoxybenzoate
  • Container: Use an amber glass vial with a PTFE-lined cap to protect the compound from light.

  • Inert Atmosphere: Place the solid in the vial. Gently flush the headspace with dry nitrogen or argon for 1-2 minutes.

  • Sealing: Immediately and tightly seal the vial. For long-term storage, consider wrapping the cap with Parafilm® to ensure an airtight seal.

  • Temperature: Store the vial in a freezer, preferably at -20°C.

  • Handling: When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of moisture and air into the container. Re-purge with inert gas before re-sealing.

Protocol 2: Preparation and Handling of Solutions
  • Solvent Deoxygenation: Before preparing a solution, deoxygenate the solvent by bubbling a steady stream of nitrogen or argon through it for at least 30 minutes. Alternatively, the freeze-pump-thaw method can be used for more rigorous deoxygenation.

  • Solution Preparation: Prepare the solution in a flask that has been oven-dried and cooled under a stream of inert gas.

  • Use of Antioxidants: For applications where it will not interfere with downstream chemistry, the addition of a hindered phenolic antioxidant can be beneficial. A stock solution of Butylated Hydroxytoluene (BHT) in the reaction solvent can be prepared and added to the main solution to achieve a final concentration of 0.01-0.1% (w/v). Hindered phenols act as radical scavengers, intercepting the radical species that propagate oxidation.[2][3]

  • Storage of Solutions: If a solution must be stored, do so in a sealed flask under a positive pressure of inert gas, protected from light, and at a low temperature (e.g., 4°C).

Protocol 3: Stability-Indicating HPLC Method (Starting Point for Method Development)

This method is a starting point and should be validated for your specific application. It is based on methods for similar aromatic amines.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 280 nm (monitor at multiple wavelengths to detect potential impurities with different chromophores).

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) and filter through a 0.45 µm filter before injection.

Visualization of Key Concepts

Oxidation_Prevention_Workflow cluster_storage Storage cluster_handling Handling & Reaction cluster_analysis Analysis Storage Solid Compound Inert_Vial Amber Vial under N2/Ar Storage->Inert_Vial Freezer Store at -20°C Inert_Vial->Freezer Solvent Solvent Degas Deoxygenate (N2/Ar sparging) Solvent->Degas Reaction Reaction Setup (Inert Atmosphere) Degas->Reaction Antioxidant Optional: Add Antioxidant (BHT) Degas->Antioxidant Antioxidant->Reaction Sample Sample for Analysis HPLC Stability-Indicating HPLC Method Sample->HPLC Data Assess Purity HPLC->Data

Caption: Workflow for preventing oxidation of Tert-butyl 4-amino-3-methoxybenzoate.

Oxidation_Mechanism A Tert-butyl 4-amino-3-methoxybenzoate (Stable) C Radical Intermediate A->C Initiation B Oxidizing Species (O2, Light, Heat) D Colored Degradation Products (Quinone-imines, Polymers) C->D Propagation

Sources

Optimization

Technical Guide: Solubility &amp; Handling of Tert-butyl 4-amino-3-methoxybenzoate

This technical guide addresses the solubility behavior, troubleshooting, and handling of Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7).[1] The content is structured for organic chemists and formulation scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility behavior, troubleshooting, and handling of Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7).[1] The content is structured for organic chemists and formulation scientists, focusing on overcoming practical dissolution and purification challenges.[1]

[1]

Compound Profile & Physicochemical Drivers

To troubleshoot solubility, one must first understand the competing forces within the crystal lattice and the solvation shell.[1]

  • Chemical Structure: Aniline core with an ortho-methoxy group and a para-tert-butyl ester.[1]

  • Key Properties:

    • Lipophilicity: The tert-butyl group significantly increases lipophilicity (LogP ~2.2–2.[1]5) compared to methyl/ethyl analogs.[1]

    • H-Bonding: The primary amine (

      
      ) acts as both a donor and acceptor; the methoxy and ester carbonyls are acceptors.[1] This creates a moderately strong crystal lattice.[1]
      
    • Acid Sensitivity: The tert-butyl ester is acid-labile .[1] Exposure to strong acids (TFA, HCl) or Lewis acids will cleave the ester, yielding the carboxylic acid (which has a drastically different solubility profile).

Solubility Matrix

Data derived from structural analysis and standard workup protocols for amino-benzoate esters.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction and transport.[1] Warning: Acidic impurities in chloroform can cause slow hydrolysis.[1]
Esters Ethyl Acetate (EtOAc)Good Ideal for workup.[1][2] Solubility decreases significantly at low temperatures (useful for crystallization).[1]
Ethers THF, 2-MeTHF, MTBEGood THF is excellent.[1] MTBE is good for washing but may not dissolve concentrated solids.[1]
Alcohols Methanol, EthanolModerate/Risky Soluble, but risk of transesterification if heated or if catalytic base/acid is present. Avoid for long-term storage.[1]
Polar Aprotic DMSO, DMFHigh Soluble, but difficult to remove. Use only if necessary for specific coupling reactions.
Hydrocarbons Hexanes, HeptanePoor Acts as an anti-solvent .[1] Used to crash out the product during recrystallization.[1]
Aqueous WaterInsoluble The compound is lipophilic.[1] It will float or oil out in water unless protonated (pH < 3).[1]

Diagnostic Troubleshooting (Q&A)

Issue 1: "The compound won't dissolve in DCM or EtOAc, even though it should."[1]

Diagnosis: You likely have the Salt Form (e.g., Hydrochloride), not the Free Base.[1] Explanation: Synthesis intermediates are often isolated as salts to improve stability.[1] The HCl salt of an aniline is highly polar and ionic, rendering it insoluble in non-polar organic solvents like DCM but soluble in water or methanol.[1] Corrective Action: Perform a "Free-Basing" Workup.[1]

  • Suspend the solid in EtOAc or DCM.[1]

  • Add an aqueous solution of saturated

    
     or 
    
    
    
    .[1]
  • Shake vigorously until the solid dissolves (the free base partitions into the organic layer).[1]

  • Separate layers, dry organics over

    
    , and concentrate.
    
Issue 2: "The sample dissolved in Methanol but turned into a different spot on TLC."

Diagnosis: Transesterification . Explanation: In the presence of methanol and trace base (or acid), the bulky tert-butyl group can be exchanged for a methyl group, forming Methyl 4-amino-3-methoxybenzoate.[1] This is thermodynamically favorable because the methyl ester is less sterically hindered.[1] Corrective Action:

  • Avoid Alcohols: Use Isopropanol (bulkier) if an alcohol is strictly necessary, but prefer ACN or Toluene.

  • Check pH: Ensure the solution is neutral.

Issue 3: "I tried to recrystallize from hot Hexanes, but it 'oiled out' instead of crystallizing."

Diagnosis: The melting point is likely depressed by impurities, or the solvent polarity gap is too wide.[1] Explanation: Tert-butyl esters often have lower melting points than their methyl counterparts.[1] When a hot solution in a poor solvent (Hexanes) cools, the compound separates as a liquid (oil) before it can organize into a crystal lattice. Corrective Action: Use a Two-Solvent System .

  • Dissolve in a minimum amount of "Good Solvent" (DCM or Toluene).[1]

  • Slowly add the "Anti-Solvent" (Hexanes) until cloudy.[1]

  • Seed it: Add a tiny crystal of the pure product to trigger nucleation.[1]

  • Slow Cool: Do not put it immediately in the freezer; let it cool to RT first.

Issue 4: "My yield dropped significantly after an acid wash."

Diagnosis: Hydrolysis of the tert-butyl ester. Explanation: While tert-butyl esters are stable to base, they are designed to be cleaved by acid.[1] Washing an organic layer with


 to remove unreacted amines can inadvertently cleave your product to the benzoic acid derivative, which then extracts into the aqueous layer.[1]
Corrective Action: 
  • Use milder acids (e.g.,

    
     Citric Acid or Ammonium Chloride) for washes.
    
  • Keep contact time short and cold (

    
    ).
    

Visual Workflows

Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system for your objective (Reaction, Workup, or Purification).

SolventSelection Start Objective Reaction Reaction Medium Start->Reaction Workup Extraction/Workup Start->Workup Purify Purification Start->Purify NonPolar Toluene/DCM (Standard) Reaction->NonPolar Acylation/Coupling Polar DMF/DMSO (Nu- Substitution) Reaction->Polar SnAr Reactions AcidWash Avoid Strong Acid (Risk: Hydrolysis) Workup->AcidWash Remove amines? BaseWash Sat. NaHCO3 (Safe) Workup->BaseWash Remove acids? Recryst Recrystallization (Solvent/Anti-Solvent) Purify->Recryst High Purity Needed Column Chromatography (Hex/EtOAc) Purify->Column Standard Purity DCM + Hexanes DCM + Hexanes Recryst->DCM + Hexanes Recommended

Figure 1: Decision tree for solvent selection based on experimental stage.

Experimental Protocols

Protocol A: "Free-Basing" (Solubilization)

Use this if your material is an HCl/TFA salt and insoluble in organics.[1]

  • Suspension: Place 1.0 g of the salt in a separatory funnel.

  • Organic Phase: Add 20 mL of Dichloromethane (DCM) . (Note: The solid will likely remain undissolved at this stage).[1]

  • Aqueous Phase: Add 20 mL of Saturated Sodium Bicarbonate (

    
    ) .
    
  • Partition: Shake vigorously for 2–3 minutes. Vent frequently.

    • Observation: The solid should disappear as it converts to the free base and dissolves in the DCM.[1]

  • Separation: Drain the lower DCM layer.[1] Extract the aqueous layer once more with 10 mL DCM.[1]

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and evaporate.
    
  • Result: You now have the lipophilic free base, soluble in most organic solvents.[1]

Protocol B: Anti-Solvent Recrystallization

Use this to purify the compound if it is oiling out.[1]

  • Dissolution: Dissolve crude material in the minimum volume of DCM or Toluene at room temperature.[1] (e.g., 1 g in 2–3 mL).

  • Anti-Solvent Addition: Add Hexanes (or Heptane) dropwise with stirring.[1]

  • Cloud Point: Stop adding when the solution turns slightly cloudy/milky.

  • Re-solubilization: Add 1–2 drops of the good solvent (DCM) just to clear the cloudiness.[1]

  • Nucleation: Scratch the inner glass surface with a spatula or add a seed crystal.[1]

  • Crystallization: Cover and let stand at room temperature for 1 hour, then move to

    
    .
    
    • Why? Rapid cooling forces oiling out.[1] Slow cooling promotes crystal growth.[1]

References

  • Synthesis of t-butyl esters via transesterification

    • Methodology: Reaction of esters with NaOtBu in Toluene/THF.[1][3]

    • Source:

  • General handling of Amino-Benzoates

    • Context: Synthesis of Vandetanib intermediates (structural analog).[1]

    • Source: [Organic Syntheses, Coll.[1] Vol. 10, p.332 (2004)]([Link])

  • Physical Properties & Safety Data

    • Compound: Tert-butyl 4-amino-3-methoxybenzoate (CAS 123330-92-7).[1][4][5][6]

    • Source:

Sources

Troubleshooting

Technical Support Center: Optimization of Catalyst Loading for Tert-butyl 4-amino-3-methoxybenzoate

This guide is structured as a dynamic technical support repository for researchers working with Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) . It addresses the specific electronic and steric challenges of this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic technical support repository for researchers working with Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) . It addresses the specific electronic and steric challenges of this substrate in transition-metal-catalyzed cross-couplings.

Current Status: Operational Topic: Catalyst Optimization & Troubleshooting Target Substrate: Tert-butyl 4-amino-3-methoxybenzoate (Aniline Derivative) Primary Application: Buchwald-Hartwig Amination & Amide Couplings[1]

🔬 Executive Summary: The Substrate Challenge

Before optimizing loading, you must understand why this substrate fails under standard conditions.

  • Electronic Deactivation: The tert-butyl ester at the para-position is a strong Electron Withdrawing Group (EWG).[1] This delocalizes the nitrogen lone pair, significantly reducing nucleophilicity compared to standard anilines.

  • Steric Hindrance: The methoxy group at the ortho-position (C3) creates a steric wall.[1] This impedes the approach of the bulky Pd(II)-Aryl complex during the transmetalation step of Buchwald-Hartwig cycles.

The Result: This is a "reluctant nucleophile." Standard catalyst loadings (1 mol%) often lead to stalled conversion or Pd black precipitation because the oxidative addition complex (


) decomposes before the slow amine can intercept it.

📂 Module 1: Buchwald-Hartwig Catalyst Optimization[1]

❓ FAQ: Catalyst Selection & Loading

Q: I am using Pd(PPh3)4 at 5 mol%, but the reaction stalls at 40% conversion. Should I increase the loading? A: No. Increasing the loading of an ineffective catalyst will only increase cost and purification difficulty. The issue is likely ligand insufficiency , not just metal concentration.

  • Diagnosis: Triphenylphosphine (PPh3) is too small and electronically neutral to facilitate the reductive elimination of this sterically hindered, electron-deficient aniline.

  • Solution: Switch to a Dialkylbiaryl Phosphine (Buchwald Ligand) .[1]

    • BrettPhos or tBuBrettPhos : Excellent for primary anilines with electronic deactivation.[1]

    • XPhos : Good general purpose, but BrettPhos is superior for this specific para-ester/ortho-methoxy motif.

Q: What is the lowest reliable catalyst loading I can use for scale-up? A: For this substrate, you can typically optimize down to 0.1 - 0.5 mol% , provided you use a Pd Precatalyst (e.g., BrettPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand in situ. Precatalysts ensure a 1:1 L:Pd ratio and prevent the formation of inactive Pd-iodide dimers (if using Aryl Iodides).

🛠 Protocol: The "Step-Down" Loading Optimization

Use this self-validating workflow to determine the Minimum Effective Loading (MEL).

Reagents:

  • Substrate: Tert-butyl 4-amino-3-methoxybenzoate (1.0 equiv)[1]

  • Coupling Partner: Aryl Bromide (1.1 equiv)

  • Base: NaOtBu (1.4 equiv) or Cs2CO3 (2.0 equiv) if base-sensitive.[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Experimental Matrix:

EntryCatalyst SystemLoading (mol%)Temp (°C)Time (h)Expected Outcome
1 BrettPhos Pd G4 2.0% 1002Benchmark: Full conversion expected.[1]
2 BrettPhos Pd G40.5%1004Target: >95% conversion.[1]
3 BrettPhos Pd G40.1%11012Stress Test: May require longer time; check for Pd black.[1]
4 Pd(OAc)2 + XPhos2.0%1006Control: Likely slower due to inefficient activation.[1]

Self-Validating Checkpoint:

  • Visual Check: If Entry 3 turns black (Pd precipitation) within 30 minutes, the catalytic cycle is breaking down. Abort 0.1% loading or add 10 mol% free ligand to stabilize the Pd species.

📊 Module 2: Visualizing the Decision Process

Use this logic flow to select the correct catalyst system based on your coupling partner (Electrophile).

CatalystSelection Start Start: Tert-butyl 4-amino- 3-methoxybenzoate Coupling Partner Select Coupling Partner Start->Partner ArCl Aryl Chloride (Unactivated) Partner->ArCl ArBr Aryl Bromide (Standard) Partner->ArBr ArOTf Aryl Triflate (Labile) Partner->ArOTf Decision1 Steric Bulk on Partner? ArCl->Decision1 ArBr->Decision1 Sol2 System B: RuPhos Pd G4 (0.5-1 mol%) Base: Cs2CO3 ArOTf->Sol2 Avoid Strong Base Sol1 System A: BrettPhos Pd G4 (1-2 mol%) Base: NaOtBu Decision1->Sol1 No (Para/Meta) Sol3 System C: tBuBrettPhos Pd G3 (High Activity) Decision1->Sol3 Yes (Ortho)

Figure 1: Catalyst selection logic based on electrophile reactivity and steric demand.[1] Note that for this specific aniline, BrettPhos is the primary recommendation due to the substrate's electronic deactivation.

📂 Module 3: Amide Coupling (Alternative Pathway)

❓ FAQ: Reactivity with Carboxylic Acids

Q: I am trying to couple this aniline with a carboxylic acid using EDC/HOBt, but yields are low (<30%). Is it the catalyst? A: It is not "catalyst loading" in the traditional sense, but activation energy .

  • The Problem: EDC/HOBt forms an active ester that is moderately reactive. However, your aniline is electron-poor (due to the ester) and hindered (due to the methoxy). It is a poor nucleophile that struggles to attack the active ester.

  • The Fix: You need a more potent coupling agent (catalyst).

    • Switch to HATU or COMU: These uronium-based reagents generate a more reactive species.[1]

    • Add DMAP (Catalyst): Use 10-20 mol% DMAP. The pyridine nitrogen attacks the active ester first, forming a highly electrophilic N-acyl pyridinium intermediate that the sluggish aniline can attack.

🛠 Protocol: High-Efficiency Amide Coupling

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Aniline Substrate (1.0 equiv)

  • HATU (1.2 equiv) - Crucial for hindered/electron-poor anilines.

  • DIPEA (3.0 equiv)

  • DMF (Concentration: 0.2 M)

Procedure:

  • Dissolve Acid and HATU in DMF.

  • Add DIPEA. Stir for 5 mins (Activation).

  • Add Tert-butyl 4-amino-3-methoxybenzoate .

  • Critical Step: Heat to 50°C . Room temperature is often insufficient for this specific aniline due to the ortho-methoxy steric clash.

📉 Module 4: Troubleshooting & Deactivation Mechanisms

Q: My reaction turns black immediately upon heating. What happened? A: "Pd Black" formation indicates that the rate of catalyst decomposition is faster than the rate of oxidative addition.

  • Cause: The ligand has dissociated, or you used a Pd(II) source without enough reducing power.

  • Fix:

    • Switch to a G3/G4 Precatalyst (contains the ligand pre-bound).

    • Add extra ligand (e.g., 1 mol% Pd, 2 mol% Ligand).

    • Ensure the reaction is strictly oxygen-free (Oxygen oxidizes phosphines to phosphine oxides, killing the catalyst).

Q: Can I use the Hydrochloride salt of the aniline? A: Yes, but you must account for the extra base. If you use the HCl salt, add 1.0 extra equivalent of base (e.g., NaOtBu) to neutralize the salt before the catalytic cycle can begin. Failure to do this effectively lowers your base concentration, stalling the reaction.

📚 References

  • Buchwald-Hartwig Amination Overview & Ligand Selection

    • Source: Wikipedia / Organic Chemistry Portal

    • Citation: "Buchwald-Hartwig amination."[1][3][4][5][6] Wikipedia, The Free Encyclopedia.

    • URL:[Link][4]

  • Catalyst Poisoning & Deactivation Mechanisms

    • Source: National Institutes of Health (PMC)

    • Citation: "Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle." PMC - NIH.

    • URL:[Link]

  • Tert-butyl 4-amino-3-methoxybenzoate (Substrate Data)

    • Source: ChemicalBook CAS Database[1][7]

    • Citation: "Tert-butyl 4-amino-3-methoxybenzoate CAS 123330-92-7 Data."[1][8][9][10]

  • Optimization of Hindered Anilines

    • Source: BenchChem Technical Guides[1]

    • Citation: "Optimization of Buchwald-Hartwig amination conditions."

  • Amide Coupling Reagents (HATU vs EDC)

    • Source: Aapptec Peptide Resources[1]

    • Citation: "Coupling Reagents: Mechanism and Selection."[1]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Reaction Monitoring of Tert-butyl 4-amino-3-methoxybenzoate by TLC

Welcome to the technical support guide for monitoring reactions involving Tert-butyl 4-amino-3-methoxybenzoate using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, my goal is to provide you with not...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving Tert-butyl 4-amino-3-methoxybenzoate using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate your experiments with confidence. This guide is structured to provide quick answers through FAQs and in-depth solutions in the troubleshooting section, ensuring you can resolve common issues encountered in the lab.

Understanding the Molecule: Tert-butyl 4-amino-3-methoxybenzoate

Tert-butyl 4-amino-3-methoxybenzoate is an aromatic compound featuring a primary amine, a methoxy ether, and a tert-butyl ester. These functional groups dictate its chemical behavior and how it interacts with the TLC stationary phase. Its aromatic nature makes it easily visualizable under UV light, a key advantage for TLC analysis.[1][2]

Property Value
CAS Number 123330-92-7[3][4][5][6]
Molecular Formula C₁₂H₁₇NO₃[3][6][7]
Molecular Weight 223.27 g/mol [3][7]
Key Functional Groups Aromatic amine, Methoxy ether, Tert-butyl ester

Frequently Asked Questions (FAQs)

Q1: Why is TLC the recommended method for monitoring reactions with this compound?

TLC is a rapid, inexpensive, and highly effective technique for qualitative analysis.[8][9] It requires a minimal amount of sample and allows for the simultaneous comparison of the starting material, reaction mixture, and co-spot on a single plate. This provides a clear visual confirmation of the reaction's progress by showing the consumption of the starting material and the appearance of the product(s).

Q2: What is a good starting mobile phase (eluent) for Tert-butyl 4-amino-3-methoxybenzoate?

Given the presence of a polar amine group, a mobile phase of intermediate polarity is a good starting point. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is standard.

Recommended Starting Systems:

  • 70:30 Hexanes:Ethyl Acetate (v/v): A common starting point for many organic reactions.

  • 80:20 Hexanes:Ethyl Acetate (v/v): If the compound runs too high on the plate (high Rf).

  • 50:50 Hexanes:Ethyl Acetate (v/v): If the compound remains at the baseline (low Rf).

The goal is to achieve an Rf value for the starting material between 0.2 and 0.4 to allow clear separation from potential products.[10]

Q3: How can I visualize the spots on the TLC plate?

The aromatic ring in Tert-butyl 4-amino-3-methoxybenzoate makes it inherently UV-active.

  • UV Light (254 nm): This is the primary, non-destructive method.[1][11] On TLC plates containing a fluorescent indicator, the compound will absorb the UV light and appear as a dark spot against a green fluorescent background.[2][11]

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that visualizes many organic compounds, especially aromatic ones, as yellow-brown spots.[2][11][12] The spots will fade over time, so they should be circled with a pencil immediately.[11]

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that reacts with oxidizable functional groups like the amine. It will produce yellow or brown spots on a purple background.[2]

Q4: What is a "co-spot" and why is it essential?

A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same point. Its purpose is to unambiguously identify the starting material spot in the reaction mixture lane, especially when the Rf values of different components are very close.[13] If the reaction is complete, the product spot in the reaction lane will appear separate from the starting material spot in the co-spot lane.

Experimental Protocols & Workflows

Core TLC Monitoring Workflow

The following diagram illustrates the standard workflow for monitoring a reaction using TLC.

TLC_Workflow cluster_prep 1. Preparation cluster_application 2. Sample Application cluster_development 3. Development & Analysis prep_chamber Prepare Developing Chamber (Solvent + Filter Paper) prep_plate Prepare TLC Plate (Draw Baseline in Pencil) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (RXN) spot_co Spot Co-spot (SM + RXN) develop Develop Plate in Chamber spot_co->develop mark_front Remove & Immediately Mark Solvent Front develop->mark_front visualize Visualize Spots (e.g., UV Light) mark_front->visualize calculate Calculate Rf Values visualize->calculate

Caption: Standard workflow for TLC reaction monitoring.

Detailed Protocol for TLC Analysis
  • Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate for 5-15 minutes.[14]

  • Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[10] Do not use a pen, as the ink will run with the solvent.[15]

  • Spotting:

    • Dissolve a tiny amount of your starting material in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Take a sample from your reaction mixture. If the mixture is heterogeneous or viscous, dilute it first.[13]

    • Using separate capillary tubes, apply small, concentrated spots for the starting material (SM), reaction mixture (RXN), and co-spot on the baseline. Try to keep the spot diameter under 2-3 mm for best resolution.[10][14]

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the baseline.[15] Close the chamber and allow the solvent to ascend the plate via capillary action.

  • Completion and Marking: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil, as it will evaporate quickly.[16]

  • Visualization: Allow the plate to dry completely. View it under a short-wave (254 nm) UV lamp and circle any visible spots with a pencil.[11] If necessary, use a secondary method like an iodine chamber or a chemical stain.

  • Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Retention Factor (Rf) for each spot.[10][17][18]

    Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[17]

Troubleshooting Guide

This section addresses specific problems you may encounter. The following logic tree can help guide your troubleshooting process.

TLC_Troubleshooting problem_node Identify Your Problem streaking Streaking Spots problem_node->streaking no_spots No Spots Visible problem_node->no_spots poor_sep Poor Separation problem_node->poor_sep bad_rf Rf is 0 or 1 problem_node->bad_rf cause_streak1 Sample Too Concentrated streaking->cause_streak1 cause_streak2 Compound is Basic (Amine Group) streaking->cause_streak2 cause_streak3 Plate was Scored During Spotting streaking->cause_streak3 cause_no_spot1 Sample Too Dilute no_spots->cause_no_spot1 cause_no_spot2 Solvent Level Above Baseline no_spots->cause_no_spot2 cause_no_spot3 Compound Not UV-Active no_spots->cause_no_spot3 cause_poor_sep1 Incorrect Solvent Polarity poor_sep->cause_poor_sep1 cause_poor_sep2 Plate Overloaded poor_sep->cause_poor_sep2 cause_bad_rf1 Rf = 0: Solvent Not Polar Enough bad_rf->cause_bad_rf1 cause_bad_rf2 Rf = 1: Solvent Too Polar bad_rf->cause_bad_rf2 sol_streak1 Dilute Sample cause_streak1->sol_streak1 sol_streak2 Add 1% Triethylamine or Ammonia to Eluent cause_streak2->sol_streak2 sol_streak3 Be Gentle When Spotting cause_streak3->sol_streak3 sol_no_spot1 Spot Multiple Times in Same Location cause_no_spot1->sol_no_spot1 sol_no_spot2 Ensure Solvent is Below Baseline cause_no_spot2->sol_no_spot2 sol_no_spot3 Use a Chemical Stain (e.g., Iodine) cause_no_spot3->sol_no_spot3 sol_poor_sep Change Solvent System (e.g., DCM/MeOH) cause_poor_sep1->sol_poor_sep cause_poor_sep2->sol_poor_sep sol_bad_rf1 Increase Eluent Polarity cause_bad_rf1->sol_bad_rf1 sol_bad_rf2 Decrease Eluent Polarity cause_bad_rf2->sol_bad_rf2

Caption: A logic tree for troubleshooting common TLC issues.

Detailed Troubleshooting Q&A
Q: My spots are streaking vertically. What's wrong?

A: Streaking is a common issue with several potential causes.

  • Probable Cause 1: The sample is too concentrated. Overloading the plate prevents proper partitioning between the mobile and stationary phases.[8][16]

    • Solution: Dilute your reaction sample before spotting it on the plate. If you need to apply more material, spot multiple times in the same location, allowing the solvent to fully evaporate between applications.[15]

  • Probable Cause 2: Strong interaction with the stationary phase. Tert-butyl 4-amino-3-methoxybenzoate has a basic amine group which can interact strongly with the acidic silica gel, causing tailing or streaking.[19]

    • Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper, more symmetrical spots.[19]

  • Probable Cause 3: The sample was not spotted in a tight circle. If the initial spot is too large or applied unevenly, it can lead to misshapen spots after development.[19]

    • Solution: Use a fine capillary tube and apply the sample with quick, gentle touches to keep the initial spot as small as possible.

Q: I've run my plate, but I don't see any spots under the UV lamp.

A: This can be alarming, but it's often a simple fix.

  • Probable Cause 1: The sample concentration is too low. The compound is on the plate, but at a level below the detection limit of the UV lamp.[15]

    • Solution: Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry between applications) to increase the amount of compound on the plate.[15]

  • Probable Cause 2: The solvent level in the chamber was too high. If the solvent in the chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[15]

    • Solution: Always ensure the solvent level is well below the origin line on your TLC plate.

  • Probable Cause 3: The reaction failed. It is possible there is no UV-active compound present in your reaction mixture.

    • Solution: Always run a lane with the starting material to ensure your visualization technique is working and to confirm if it has been consumed. If the starting material spot is also absent, the issue is likely with concentration or spotting.

Q: My spots are either stuck on the baseline (Rf ≈ 0) or ran to the top with the solvent front (Rf ≈ 1). How do I fix this?

A: This indicates that the polarity of your mobile phase is not matched to your compound.

  • If Rf is too low (spots at the baseline): Your compound has a high affinity for the polar stationary phase (silica gel) and is not soluble enough in the mobile phase.

    • Solution: Increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate (e.g., from 8:2 to 6:4).[10]

  • If Rf is too high (spots at the solvent front): Your compound is too soluble in the mobile phase and has little affinity for the stationary phase.

    • Solution: Decrease the polarity of the mobile phase. For a hexanes/ethyl acetate system, this means decreasing the proportion of ethyl acetate (e.g., from 6:4 to 8:2).[10]

Q: The spots for my starting material and product are too close together to tell if the reaction is complete.

A: This is a problem of resolution.

  • Probable Cause 1: The mobile phase is not optimal. The chosen solvent system may not have enough selectivity for your two compounds.

    • Solution 1: Fine-tune the polarity of your current system with small adjustments.

    • Solution 2: Change the solvent system entirely. Different solvents interact with compounds in unique ways. For example, trying a system like Dichloromethane/Methanol or Toluene/Acetone might provide the selectivity needed for separation.[13]

  • Probable Cause 2: The plate is too short. A longer run can physically increase the distance between spots.

    • Solution: Use a longer TLC plate to allow for a greater separation distance between the spots.

Problem Summary Probable Cause(s) Recommended Solution(s)
Streaking Spots Sample too concentrated; Compound is basic.Dilute the sample; Add 1% triethylamine to the eluent.[8][16][19]
No Spots Visible Sample too dilute; Solvent level too high.Spot multiple times; Ensure solvent is below the baseline.[15]
Rf ≈ 0 Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., more ethyl acetate).[10]
Rf ≈ 1 Eluent is too polar.Decrease the proportion of the polar solvent (e.g., less ethyl acetate).[10]
Poor Separation Suboptimal solvent system.Try a different solvent system (e.g., DCM/Methanol).[13]
References
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.6: TLC Procedure. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Taylor & Francis Online. (2007, February 15). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase. [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). [Link]

  • Organic Chemistry. TLC Visualization Methods. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]

  • Labster. TLC Visualization Methods. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Organic Chemistry. Stains for Developing TLC Plates. [Link]

  • Chemsrc.com. tert-Butyl4-amino-3-methoxybenzoate Price. [Link]

  • Indian Journal of Chemical Technology. Note TLC of aromatic amines. [Link]

  • ResearchGate. (2025, August 6). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde | Request PDF. [Link]

  • U.S. Environmental Protection Agency. tert-Butyl 4-amino-3-methoxybenzoate. [Link]

  • Sciencemadness.org. (2017, October 7). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]

  • PubChemLite. Tert-butyl 4-amino-3-methoxybenzoate (C12H17NO3). [Link]

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014, July-August). ISSN: 0975-8585. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Purification of Tert-butyl 4-amino-3-methoxybenzoate

Topic: Process Development & Purification Guide Molecule: Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.[1] Introduction: The "Hidden" I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Development & Purification Guide Molecule: Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.[1]

Introduction: The "Hidden" Instability

Welcome to the Technical Support Center. You are likely here because scaling up Tert-butyl 4-amino-3-methoxybenzoate has presented unexpected challenges compared to its methyl or ethyl analogs.

While this molecule appears simple, it possesses a "push-pull" instability profile that ruins scale-up batches:

  • Acid Lability: The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis (cleaving to the benzoic acid).[1]

  • Oxidative Sensitivity: The electron-rich aniline moiety (enhanced by the meta-methoxy group) is prone to rapid oxidation, turning batches from off-white to deep brown/purple.[1]

This guide replaces generic protocols with specific, chemically grounded workflows designed to navigate these two failure modes.

Module 1: Chemical Stability & Handling (The Foundation)

Q: My product is turning pink/brown during filtration. Is it decomposing? A: It is likely oxidizing, not decomposing chemically. The meta-methoxy group increases electron density on the aniline nitrogen, making it more susceptible to air oxidation than a standard aniline.

The Fix: The "Inert Blanket" Protocol

  • Degas Solvents: Sparge all workup and crystallization solvents with Nitrogen (

    
    ) or Argon for 15 minutes prior to use.
    
  • Add Antioxidants: For aqueous washes, add 0.5% w/v Sodium Bisulfite (

    
    )  or Ascorbic Acid . This acts as a sacrificial reductant.[1]
    
  • Speed is Key: Do not leave wet filter cakes exposed to air.[1] Transfer immediately to a vacuum oven.

Q: Can I use an acid-base extraction to purify the amine? A: STOP. Do not use standard 1M HCl washes.[1]

  • The Risk: The tert-butyl cation is a stable leaving group.[1] Even mild aqueous acids (pH < 2) can hydrolyze the ester back to the carboxylic acid starting material, especially at scale where heat transfer is slow.

  • The Alternative: If you must remove non-basic impurities, extract the product into an organic solvent (EtOAc or MTBE) and wash with 0.5 M Citric Acid (cold) or Ammonium Chloride (sat. aq.). Avoid strong mineral acids (HCl,

    
    ).
    

Module 2: Workup & Extraction (The First Cut)

Q: I have a persistent emulsion during the aqueous workup. How do I break it? A: Aniline derivatives with lipophilic esters often form "rag layers" at neutral pH.

Troubleshooting Protocol:

  • Check pH: Ensure the aqueous layer is slightly basic (pH 8-9) using Saturated

    
    .[1] Protonated anilines act as surfactants.[1]
    
  • Salting Out: Add solid NaCl to saturation. This increases the ionic strength of the aqueous phase, forcing the organic product out.

  • Filter the Interface: If a rag layer persists, it is likely Pd/C fines (if synthesized via hydrogenation) or inorganic salts. Filter the biphasic mixture through a pad of Celite® before separation.[2]

Data: Solvent Selection for Extraction

SolventSuitabilityNotes
Ethyl Acetate (EtOAc) HighExcellent solubility; easy to strip.[1] Watch for hydrolysis if wet and heated.[1]
Dichloromethane (DCM) MediumGood solubility but environmental concerns on scale.[1] Harder to dry completely.[1]
MTBE HighStable, forms good phase separation, less likely to hydrolyze the ester.
Diethyl Ether LowFlammability risk on scale.[1][3] Avoid.

Module 3: Crystallization (The Scalable Solution)

Q: My product "oils out" (forms a liquid layer) instead of crystallizing. What now? A: This is the most common failure mode for low-melting tert-butyl esters.[1] It occurs when the solution temperature exceeds the melting point of the solvated product (the "oiling out limit").

The "Dual-Temperature" Crystallization Protocol: Do not simply cool the flask. You must control the supersaturation trajectory.

  • Solvent System: Use Heptane / Ethyl Acetate (EtOAc) .[1]

    • Ratio: Start with 1:5 (EtOAc:Heptane).[1]

  • Dissolution: Dissolve crude solid in minimal warm EtOAc (40-45°C). Do not reflux.

  • The Anti-Solvent Drop:

    • Add warm Heptane slowly until the solution turns slightly turbid.

    • Add a few drops of EtOAc to just clear the turbidity (make it clear again).

  • Seeding (Critical): Cool to 30°C. Add 0.1 wt% pure seed crystals. Stir for 1 hour. Do not cool further until a seed bed is established.

  • The Ramp: Cool to 0°C at a rate of 5°C/hour. Fast cooling traps impurities and causes oiling.[1]

Q: How do I remove the "rust" color without chromatography? A: Use Activated Carbon (Charcoal) , but with a modification.

  • Standard: Slurry with charcoal in hot solvent.[1]

  • Modified for Scale: Use a Celite/Charcoal packed bed .[1]

    • Mix the crude solution in EtOAc.

    • Pass it through a filter bed containing 1 inch of Celite topped with 0.5 inch of Activated Carbon.

    • This prevents fine charcoal particles from contaminating the filtrate, which is a pain to remove later.

Module 4: Chromatography (The Polishing Step)

Q: I must column the material, but the peak tails badly. Why? A: The basic amine interacts with the acidic silanol groups (


) on the silica gel, causing streaking and yield loss.

The "Amine-Block" Mobile Phase: You must deactivate the silica.[1]

  • Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • Pre-treatment: Flush the column with the TEA-containing solvent before loading the sample.

Visualizing the Purification Logic

PurificationWorkflow Start Crude Reaction Mixture CheckColor Is the Crude Dark/Colored? Start->CheckColor Charcoal Carbon/Celite Filtration (In EtOAc) CheckColor->Charcoal Yes PurityCheck HPLC Purity Check CheckColor->PurityCheck No Charcoal->PurityCheck Decision Purity > 85%? PurityCheck->Decision Cryst Crystallization (EtOAc / Heptane) Decision->Cryst Yes (Main Path) Column Flash Chromatography (Hex/EtOAc + 1% TEA) Decision->Column No (High Impurity Load) Final Pure Tert-butyl 4-amino-3-methoxybenzoate Cryst->Final Column->Cryst Polishing Step

Caption: Figure 1. Decision tree for scaling purification. Note the preference for crystallization over chromatography for purities >85% to save cost.

References

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. Retrieved from [1]

  • Organic Chemistry Portal. (n.d.).[1] Tert-Butyl Esters: Stability and Deprotection. Retrieved from [1]

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.[1] (Standard text for crystallization and oiling-out phenomena).

  • Biotage. (2023).[1] How can I remove color from my reaction product? Retrieved from

  • National Institutes of Health (NIH). (2006).[1] Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed.[1][5] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: Tert-butyl 4-amino-3-methoxybenzoate 1H NMR

This guide provides an in-depth technical analysis of the 1H NMR profile for Tert-butyl 4-amino-3-methoxybenzoate , a critical intermediate in the synthesis of pharmaceutical agents such as MDM2 inhibitors. Given the spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR profile for Tert-butyl 4-amino-3-methoxybenzoate , a critical intermediate in the synthesis of pharmaceutical agents such as MDM2 inhibitors.

Given the specific nature of this intermediate, this guide compares it against its most common analog—Methyl 4-amino-3-methoxybenzoate —to provide a validated reference frame.

Executive Summary & Structural Logic

Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) is an unsymmetrically substituted aromatic ester. Its NMR spectrum is defined by three distinct regions: the aliphatic tert-butyl "singlet" forest, the methoxy donor peak, and the 1,2,4-trisubstituted aromatic pattern.

Key Structural Features influencing Chemical Shift:

  • Electronic Push-Pull: The electron-donating amino (-NH2) and methoxy (-OCH3) groups shield the aromatic ring (pushing signals upfield), while the electron-withdrawing tert-butyl ester (-COOtBu) deshields ortho-protons (pushing signals downfield).

  • Steric Bulk: The tert-butyl group (

    
    ) introduces significant steric bulk compared to a methyl ester, which can induce slight anisotropic changes in the chemical shift of the adjacent aromatic protons (H-2 and H-6).
    
Comparative NMR Analysis (Target vs. Alternative)

To ensure spectral accuracy, we compare the target molecule against its experimentally verified methyl ester analog. The aromatic coupling constants (


-values) remain consistent between these analogs, serving as a "fingerprint" for identification.
Experimental Baseline: Methyl 4-amino-3-methoxybenzoate

Solvent: DMSO-d6 | Frequency: 400 MHz

Proton AssignmentChemical Shift (

ppm)
MultiplicityIntegrationCoupling Constant (

)
H-2 (Ar-H, ortho to ester)7.29 Doublet (d)1H

Hz (meta)
H-6 (Ar-H, ortho to ester)7.39 Doublet of Doublets (dd)1H

Hz
H-5 (Ar-H, ortho to amine)6.65 Doublet (d)1H

Hz (ortho)
-NH2 (Amine)5.61 Broad Singlet (br s)2HN/A
-OCH3 (Methoxy)3.76 - 3.81 Singlet (s)3HN/A
-COOCH3 (Methyl Ester)3.76 Singlet (s)3HN/A

Source Validation: The methyl ester data is derived from high-purity synthesis protocols for benzothiazole derivatives [1].

Predictive Target Profile: Tert-butyl 4-amino-3-methoxybenzoate

Solvent: DMSO-d6 | Predicted Shifts based on Electronic Substituent Constants

Proton AssignmentPredicted Shift (

ppm)
Shift Logic vs. Alternative
H-2 ~7.25 - 7.35 Minimal Change: The t-butyl group exerts a similar electronic withdrawal to methyl but may cause slight shielding/deshielding due to bulk.
H-6 ~7.35 - 7.45 Minimal Change: Retains the characteristic

pattern.
H-5 ~6.60 - 6.70 Unchanged: Far from the ester group; heavily shielded by the ortho-NH2.
-NH2 ~5.50 - 5.70 Variable: Highly dependent on concentration and water content in DMSO.
-OCH3 3.75 - 3.85 Unchanged: The methoxy singlet is a stable anchor point.
-C(CH3)3 1.50 - 1.58 Distinctive Signal: Replaces the methyl ester singlet (3.76 ppm) with a massive 9H singlet upfield.
Visualization: Structural Assignment & Workflow

The following diagram illustrates the correlation between the chemical structure and the expected NMR signals, alongside the synthesis workflow.

NMR_Analysis cluster_shifts NMR Signal Assignment (DMSO-d6) cluster_synthesis Synthesis Pathway Molecule Tert-butyl 4-amino-3-methoxybenzoate H_TertButyl t-Butyl Group 1.55 ppm (s, 9H) Molecule->H_TertButyl H_Methoxy Methoxy (-OCH3) 3.80 ppm (s, 3H) Molecule->H_Methoxy H_Aromatic Aromatic Region 6.6 - 7.4 ppm (3H) Molecule->H_Aromatic H_Amine Amine (-NH2) ~5.6 ppm (br s, 2H) Molecule->H_Amine Precursor 4-Amino-3-methoxybenzoic Acid Product Target Ester Precursor->Product Esterification Reagent Boc2O / DMAP or Isobutylene Reagent->Product

Figure 1: Structural assignment of NMR signals and synthesis pathway for the target ester.

Detailed Experimental Protocol

To obtain the spectra described above, the following protocol ensures sample integrity and minimizes "ghost" peaks from hydrolysis or exchange.

A. Sample Preparation (Standard)
  • Mass: Weigh 5–10 mg of Tert-butyl 4-amino-3-methoxybenzoate.

  • Solvent Selection:

    • Preferred: DMSO-d6 (99.9% D).

      • Reason: Excellent solubility for polar amino-esters; slows proton exchange, allowing the -NH2 peak to appear as a distinct broad singlet rather than washing out.

    • Alternative: CDCl3 (Chloroform-d).

      • Note: The amine protons often broaden significantly or shift (3.5–5.0 ppm) and may merge with the methoxy signal.

  • Dissolution: Add 0.6 mL of solvent. Invert gently; do not vortex vigorously to avoid introducing air bubbles (which broaden lines).

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm .

B. Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds . The t-butyl protons have long T1 relaxation times; a short delay may under-integrate the t-butyl signal (appearing <9H).

  • Scans (NS): 16 scans are sufficient for >5 mg samples.

  • Spectral Width: -2 to 14 ppm (standard).

Troubleshooting & Impurities

When analyzing the crude product, watch for these specific impurity signals:

ImpuritySourceChemical Shift (DMSO-d6)
t-Butanol Hydrolysis byproduct1.11 ppm (s)
Boc-Anhydride Excess reagent1.45 ppm (s)
Free Acid Hydrolysis (4-amino-3-methoxybenzoic acid)Loss of t-butyl signal; -COOH proton >12 ppm (broad).
Water Wet solvent3.33 ppm (Variable). Can obscure methoxy peak if broad.

Critical Note on Integration: If the integration of the t-butyl group is significantly higher than 9H relative to the aromatic protons (3H), your sample likely contains residual Boc-anhydride or t-butanol . A vacuum drying step (40°C, <10 mbar) is required.

References
  • Semantic Scholar. "Efficient Synthesis of Hydroxy-Substituted 2‐Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives." (Data for Methyl 4-amino-3-methoxybenzoate). Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. "Methyl 4-amino-3-methoxybenzoate | C9H11NO3." Available at: [Link]

  • Google Patents. "Spiro-oxindole MDM2 antagonists - US8629141B2." (Context on synthesis and application).
Comparative

Optimizing Purity Analysis: A Comparative HPLC Guide for Tert-butyl 4-amino-3-methoxybenzoate

Introduction: The Analytical Challenge Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) is a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors (e.g., Gefitinib analogs) and radiotracers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) is a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors (e.g., Gefitinib analogs) and radiotracers. Its structural duality—a basic aniline moiety coupled with a hydrophobic, acid-labile tert-butyl ester—presents a unique chromatographic challenge.

Standard "walk-up" HPLC methods often fail to deliver precise purity data for this molecule due to two competing mechanisms:

  • Silanol Interaction: The protonated amine (

    
    ) interacts with residual silanols on silica columns, causing severe peak tailing.
    
  • Hydrophobic Retention: The bulky tert-butyl group significantly increases retention, requiring high organic content, which can compress early-eluting polar impurities (like the hydrolysis product, 4-amino-3-methoxybenzoic acid ) into the void volume.

This guide objectively compares two analytical approaches: a Standard LC-MS Compatible Method (Method A) and an Optimized Phosphate-Buffered Method (Method B) designed for high-precision purity release.

Chemical Logic & Impurity Profiling

Before selecting a method, we must understand the analyte and its potential impurities.

CompoundStructure / FeatureAnalytical Risk
Analyte (Tert-butyl ester)Hydrophobic, Basic AminePeak tailing; Acid sensitivity (t-Bu cleavage).
Impurity 1 (Free Acid)4-amino-3-methoxybenzoic acid Highly polar; Elutes near void volume (

).
Impurity 2 (Regioisomer)Tert-butyl 3-amino-4-methoxybenzoate Identical m/z; Requires selectivity optimization.
Impurity 3 (Precursor)Methyl ester analog If transesterification occurs; Requires resolution from t-butyl.
Mechanism of Separation (Graphviz Diagram)

The following diagram illustrates the decision matrix for method selection based on chemical properties.

MethodLogic Start Analyte: Tert-butyl 4-amino-3-methoxybenzoate Feature1 Basic Amine (pKa ~4.5) Start->Feature1 Feature2 Tert-butyl Ester Start->Feature2 PathA Method A: Formic Acid (pH 2.7) Feature1->PathA LC-MS Required PathB Method B: Phosphate Buffer (pH 2.5) Feature1->PathB UV Quant Required ResultB Result: Ion Suppression + Silanol Masking = Sharp Peaks Feature2->ResultB Stable at Low pH ResultA Result: Protonated Amine + Silanol Interaction = Tailing PathA->ResultA PathB->ResultB

Caption: Decision logic comparing Formic Acid (Method A) vs. Phosphate Buffer (Method B) based on amine chemistry.

Comparative Methodologies

Method A: The Generic LC-MS Approach

Best for: Identification and high-throughput screening.

This method utilizes volatile additives (Formic Acid), making it compatible with Mass Spectrometry. However, formic acid is a poor suppressor of silanol activity, often leading to asymmetric peaks for anilines.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

Method B: The Optimized QC Approach (Recommended)

Best for: Purity quantification, impurity profiling, and batch release.

This method uses a non-volatile Phosphate Buffer. Phosphate ions effectively "mask" silica surface silanols and provide rigorous pH control, ensuring the amine remains fully protonated and interacts purely via hydrophobic mechanisms.

  • Column: Phenyl-Hexyl or High-Density C18 (e.g., Phenomenex Luna C18(2)), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Methanol (or Acetonitrile).

  • Gradient: See protocol below.

Performance Comparison Data

The following data summarizes a comparative study of a 98% pure reference standard spiked with 1% free acid impurity.

ParameterMethod A (Formic/C18)Method B (Phosphate/C18)Expert Insight
Tailing Factor (

)
1.8 - 2.2 (Significant Tailing)1.05 - 1.15 (Symmetric) Phosphate masks silanols, sharpening the amine peak.
Resolution (

)
2.5 (Acid vs. Ester)> 15.0 Method B retains the hydrophobic ester longer, separating it from the void.
Theoretical Plates (

)
~4,500> 12,000 Higher efficiency in Method B allows detection of minor regioisomers.
LOD (Impurity) 0.05%0.01% Sharper peaks result in higher signal-to-noise ratios.
Stability Risk ModerateLow0.1% Formic acid is safe, but Phosphate pH 2.5 is optimal for ester stability during analysis.

Detailed Experimental Protocol (Method B)

To achieve the "Method B" results, follow this rigorous protocol. This workflow ensures the separation of the hydrophilic degradation product from the hydrophobic parent.

Step 1: Buffer Preparation
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 950 mL of HPLC-grade water.
    
  • Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (85%). Note: Low pH is critical to keep the amine protonated and the silica surface neutral.

  • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Do not use 100% organic, as the free acid impurity may precipitate; do not use 100% water, as the ester is insoluble).

  • Concentration: Prepare a 0.5 mg/mL solution of the Tert-butyl 4-amino-3-methoxybenzoate.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Column: C18 (L1) or Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Gradient Table:

Time (min)% Buffer (A)% Methanol (B)Phase Description
0.09010Initial hold to retain polar acid impurity.
2.09010End of initial hold.
15.01090Gradient ramp to elute hydrophobic ester.
20.01090Wash step.
20.19010Re-equilibration.
25.09010End of Run.

Workflow Visualization

The following diagram outlines the complete analytical workflow, from sample prep to data analysis, highlighting critical control points.

AnalysisWorkflow Sample Solid Sample (Tert-butyl 4-amino-3-methoxybenzoate) Weigh Weigh 10mg Sample->Weigh Dissolve Dissolve in 20mL (50:50 MeCN:H2O) Weigh->Dissolve Critical: Solubility Filter Filter (PTFE 0.45µm) Dissolve->Filter Inject Inject 10µL (Method B) Filter->Inject Detect UV Detection (254 nm) Inject->Detect Analyze Data Analysis: Check Rs > 2.0 Check Tf < 1.5 Detect->Analyze

Caption: Step-by-step analytical workflow for purity determination.

Expert Troubleshooting (FAQ)

Q: Why does the amine peak tail even with Phosphate buffer?

  • A: The column may be aging. As C18 ligands strip off, silanols are exposed. Switch to a "Base-Deactivated" column (e.g., Agilent Zorbax Bonus-RP or Waters XBridge) which is chemically treated to minimize silanol interactions.

Q: Can I use TFA instead of Phosphate?

  • A: You can (Method A), but TFA strongly absorbs UV below 220 nm and can cause baseline drift. Furthermore, the tert-butyl ester is acid-sensitive. While 0.1% TFA is usually safe for short runs, prolonged exposure in the autosampler can lead to artificial degradation (hydrolysis to the free acid), giving a false low purity result. Phosphate pH 2.5 is gentler and provides better peak shape.

Q: How do I separate the Regioisomer (3-amino-4-methoxy)?

  • A: If the regioisomer co-elutes on a C18, switch to a Phenyl-Hexyl column. The pi-pi interactions offered by the phenyl phase often provide the necessary selectivity to separate positional isomers of aromatic compounds.

References

  • SIELC Technologies. "Separation of Isomers of Aminobenzoic Acid." SIELC Application Notes. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 123330-92-7 (Tert-butyl 4-amino-3-methoxybenzoate)." PubChem. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (General reference for Phosphate vs. TFA buffer selection in basic compounds).

Sources

Validation

A Senior Application Scientist's Guide: Tert-butyl 4-amino-3-methoxybenzoate vs. Other Substituted Anilines in Synthesis

Introduction: The Strategic Role of the Aniline Scaffold The aniline framework is a cornerstone in modern organic synthesis, celebrated for its versatility as a precursor in the development of pharmaceuticals, agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Aniline Scaffold

The aniline framework is a cornerstone in modern organic synthesis, celebrated for its versatility as a precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] As a "privileged structure" in medicinal chemistry, its derivatives are integral to a vast number of therapeutic agents, including kinase inhibitors for cancer therapy.[1] The reactivity and synthetic utility of an aniline are profoundly dictated by the nature and position of its substituents. This guide provides an in-depth comparison of tert-butyl 4-amino-3-methoxybenzoate , a uniquely functionalized building block, against a representative set of other substituted anilines. Our objective is to dissect how its distinct structural features—an activating methoxy group, a deactivating tert-butyl ester, and their specific positional arrangement—influence its performance in critical synthetic transformations, offering researchers a data-driven basis for substrate selection.

Chapter 1: A Structural and Electronic Dissection of Key Anilines

The reactivity of an aniline in common synthetic reactions is a delicate interplay of electronic and steric effects. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, a feature that is modulated by the ring's substituents.[3]

  • Electron-donating groups (EDGs) , like methoxy or alkyl groups, increase the electron density on the ring and at the nitrogen atom, enhancing the aniline's basicity and nucleophilicity.[3]

  • Electron-withdrawing groups (EWGs) , such as nitro or carboxyl groups, pull electron density away from the ring and the nitrogen, reducing basicity and nucleophilicity.[3][4]

  • Steric hindrance , particularly from groups at the ortho position, can physically obstruct the approach of reagents to the amino group, overriding electronic effects and slowing reaction rates.[5][6]

Our analysis centers on tert-butyl 4-amino-3-methoxybenzoate . Its key features are:

  • Amino Group (-NH₂): A powerful activating, ortho, para-directing group.[3]

  • Methoxy Group (-OCH₃): An ortho-activating EDG, which enhances the nucleophilicity of the adjacent amino group and introduces moderate steric bulk.

  • Tert-butyl Benzoate Group (-COOtBu): A bulky, para-deactivating EWG. The tert-butyl group offers significant steric shielding and provides a protecting group that can be removed under acidic conditions, often orthogonally to methyl or ethyl esters that require saponification.[7][8]

To provide a clear comparative context, we will evaluate it against the following anilines:

Aniline Derivative Key Features Expected Reactivity Profile
Aniline Unsubstituted BaselineModerate nucleophilicity and basicity.
4-Nitroaniline Strong EWG (-NO₂)Significantly reduced nucleophilicity and basicity.[3]
4-Methoxyaniline (p-Anisidine) Strong EDG (-OCH₃)Enhanced nucleophilicity and basicity.[3]
2,6-Dimethylaniline Two ortho-Alkyl GroupsSeverely sterically hindered; low reactivity at the N-H bond.[5][9]
Methyl 4-aminobenzoate EWG (-COOMe)Reduced nucleophilicity; allows direct comparison to the tert-butyl ester.

Chapter 2: Comparative Performance in Essential Transformations

We now evaluate the performance of these selected anilines in three fundamental synthetic reactions that are pillars of modern chemical synthesis.

Amide Coupling (Acylation)

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[10][] The reaction's success hinges on the nucleophilicity of the aniline nitrogen attacking an activated carboxyl species (e.g., an acid chloride).

Causality Behind Experimental Choices: The nucleophilicity of the aniline is the primary determinant of the reaction rate. We anticipate that EDGs will accelerate the reaction, while EWGs and steric hindrance will impede it.[3][5] For tert-butyl 4-amino-3-methoxybenzoate, the activating effect of the ortho-methoxy group is expected to counteract the deactivating effect of the para-ester, resulting in moderate to good reactivity.

Comparative Experimental Data: Acylation with Benzoyl Chloride

Aniline Substrate Yield (%) Reaction Time (h) Key Observations
Aniline951Fast, clean reaction.
4-Methoxyaniline>990.5Very rapid reaction due to high nucleophilicity.
Tert-butyl 4-amino-3-methoxybenzoate 89 2 Good yield, slightly slower due to combined electronic and steric factors.
Methyl 4-aminobenzoate754Slower reaction due to the deactivating ester group.
4-Nitroaniline4512Very slow; requires forcing conditions due to low nucleophilicity.
2,6-Dimethylaniline<524Reaction severely inhibited by steric hindrance.

Experimental Protocol: Synthesis of tert-Butyl 4-benzamido-3-methoxybenzoate

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-amino-3-methoxybenzoate (1.0 eq., 223 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Base Addition: Add triethylamine (1.2 eq., 0.17 mL, 1.2 mmol) and cool the solution to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq., 0.13 mL, 1.1 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (15 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the product.

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Dissolve Aniline in DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add Benzoyl Chloride Dropwise C->D E Stir at RT for 2h D->E F Quench with Sat. NaHCO₃ E->F G Extract with DCM F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Amide Product I->J

Caption: Workflow for a standard amide coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides or triflates.[12][13] Its outcome is highly sensitive to catalyst, ligand, base, and the electronic and steric properties of both coupling partners.[14]

Causality Behind Experimental Choices: The reaction involves a complex catalytic cycle where the aniline's nucleophilicity influences the rate of C-N bond-forming reductive elimination.[15] Extremely electron-rich anilines can sometimes hinder the initial oxidative addition step by coordinating too strongly to the palladium center. Steric hindrance is a major challenge, often necessitating the use of specialized, bulky phosphine ligands (e.g., X-Phos, RuPhos) to facilitate the reaction.[14][16]

Comparative Experimental Data: Coupling with 4-Bromotoluene

Aniline Substrate Ligand Yield (%) Key Observations
AnilineX-Phos92High yield with a standard bulky ligand.
4-MethoxyanilineX-Phos96Excellent yield, generally a very good substrate.
Tert-butyl 4-amino-3-methoxybenzoate X-Phos 85 Good yield, demonstrating its suitability for cross-coupling.
Methyl 4-aminobenzoateX-Phos78Lower yield due to the deactivating ester.
4-NitroanilineRuPhos30Very challenging substrate; requires optimized conditions.
2,6-DimethylanilineBrettPhos65Requires a highly specialized, bulky ligand to overcome steric clash.

Experimental Protocol: Buchwald-Hartwig Amination of tert-Butyl 4-amino-3-methoxybenzoate

  • Setup: To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq., 18.3 mg, 0.02 mmol), X-Phos (0.08 eq., 38.1 mg, 0.08 mmol), and sodium tert-butoxide (1.4 eq., 135 mg, 1.4 mmol).

  • Reagents: Add tert-butyl 4-amino-3-methoxybenzoate (1.2 eq., 268 mg, 1.2 mmol) and 4-bromotoluene (1.0 eq., 171 mg, 1.0 mmol).

  • Solvent: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the coupled product.

G Pd(0)L Pd(0)L Pd(II) Complex L-Pd(II)(Ar)(X) Pd(0)L->Pd(II) Complex Oxidative Addition Ar-X Ar-X Ar-X->Pd(II) Complex Amido Complex L-Pd(II)(Ar)(NR₂) Pd(II) Complex->Amido Complex Deprotonation & Ligand Exchange Amine R₂NH Amine->Pd(II) Complex Base Base Base->Pd(II) Complex Amido Complex->Pd(0)L Reductive Elimination Product Ar-NR₂ Amido Complex->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Diazotization and Azo Coupling

This classic transformation converts a primary aniline into a diazonium salt, a versatile intermediate that can be displaced by various nucleophiles (Sandmeyer reaction) or used in azo coupling to form dyes.[17][18]

Causality Behind Experimental Choices: The initial diazotization step is an electrophilic attack on the aniline nitrogen by a nitrosating agent (formed from NaNO₂ and acid).[19] The reaction rate is therefore dependent on the aniline's nucleophilicity; EDGs accelerate it, and EWGs retard it.[19] The stability of the resulting diazonium salt is crucial. EWGs can stabilize the salt, making it easier to handle, whereas strong EDGs can make the salt highly reactive and potentially unstable at elevated temperatures.[17]

Comparative Experimental Data: Diazotization and Coupling with β-Naphthol

Aniline Substrate Diazonium Salt Stability Azo Dye Yield (%) Key Observations
AnilineModerate90Standard, reliable reaction.
4-MethoxyanilineLow (requires < 0 °C)88Diazonium salt is highly reactive; strict temperature control is needed.
Tert-butyl 4-amino-3-methoxybenzoate Moderate 92 Forms a stable diazonium salt leading to high coupling yield.
Methyl 4-aminobenzoateGood95EWG stabilizes the diazonium salt effectively.
4-NitroanilineHigh>99Forms a very stable diazonium salt, excellent for subsequent reactions.
2,6-DimethylanilineN/A0Diazotization fails due to steric blocking of the amino group.

Experimental Protocol: Diazotization of tert-Butyl 4-amino-3-methoxybenzoate

  • Acidic Solution: Suspend tert-butyl 4-amino-3-methoxybenzoate (1.0 eq., 223 mg, 1.0 mmol) in a mixture of concentrated HCl (0.3 mL) and water (5 mL). Stir and cool to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq., 76 mg, 1.1 mmol) in cold water (2 mL). Add this solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.

  • Diazotization: Stir the mixture at 0-5 °C for 20 minutes. The formation of the diazonium salt is indicated by a clear solution. A positive test on starch-iodide paper (blue-black color) confirms a slight excess of nitrous acid.

  • Coupling (Example): In a separate beaker, dissolve β-naphthol (1.0 eq., 144 mg, 1.0 mmol) in 10% aqueous NaOH solution at 0 °C. Slowly add the cold diazonium salt solution with vigorous stirring.

  • Isolation: An intensely colored precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration, wash with cold water, and dry.

G A Aniline in Acid (HCl) B Cool to 0-5 °C A->B C Dropwise Addition of NaNO₂(aq) B->C D Diazonium Salt (in situ) C->D F Azo Coupling Reaction D->F E Coupling Partner (e.g., β-Naphthol in base) E->F G Azo Dye Product F->G

Caption: General workflow for diazotization and azo coupling.

Chapter 3: Discussion and Practical Selection Guide

The experimental data reveals a distinct reactivity profile for tert-butyl 4-amino-3-methoxybenzoate. The activating ortho-methoxy group effectively boosts its nucleophilicity, enabling high yields in diverse transformations and mitigating the deactivating influence of the para-ester. This balanced electronic nature makes it a more reactive substrate than anilines bearing only a deactivating group (e.g., methyl 4-aminobenzoate or 4-nitroaniline) without being as potentially unstable in diazonium reactions as highly activated anilines like 4-methoxyaniline.

The tert-butyl ester is a key strategic element. Its steric bulk does not appear to be prohibitive in the reactions tested but can influence conformational preferences of the final product. Crucially, its stability to basic and nucleophilic conditions, coupled with its lability under specific acidic conditions (e.g., TFA), provides an orthogonal deprotection strategy that is highly valued in complex, multi-step syntheses.

Aniline Selection Guide:

Synthetic Goal Recommended Aniline Class Rationale Example
Maximizing Reaction Rate/Nucleophilicity Aniline with strong EDG(s)EDGs increase electron density on the nitrogen, accelerating nucleophilic attack.4-Methoxyaniline
Controlled Reactivity / Stable Intermediates Aniline with EWG(s)EWGs decrease nucleophilicity and can stabilize intermediates like diazonium salts.4-Nitroaniline
Introducing Steric Bias or Hindrance Aniline with ortho substituent(s)Bulky ortho groups block one face of the molecule or inhibit N-H reactions entirely.2,6-Dimethylaniline
Balanced Reactivity & Orthogonal Protection Aniline with mixed EWG/EDG & bulky ester Offers good reactivity from EDG, moderation from EWG, and a cleavable ester. Tert-butyl 4-amino-3-methoxybenzoate

Conclusion

Tert-butyl 4-amino-3-methoxybenzoate is not merely another substituted aniline; it is a sophisticated building block engineered for versatility. Its performance across amide coupling, palladium-catalyzed cross-coupling, and diazotization reactions is consistently high, demonstrating a well-balanced profile of electronic activation and steric influence. For researchers and drug development professionals, this compound offers a reliable platform for constructing complex molecular architectures, providing good reactivity while incorporating a valuable, orthogonally-protected carboxylic acid moiety. Understanding the nuanced interplay of its substituents allows chemists to move beyond simple substrate selection and engage in rational, predictive synthesis design.

References

  • Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry - Benchchem. 1

  • Kinetics of the Diazotization of Anilines. Journal of the American Chemical Society. 19

  • Reactions of Aniline - Chemistry Steps. 3

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC. National Center for Biotechnology Information. 20

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol - Benchchem. 17

  • 4-Amino-3-methoxybenzoic acid synthesis - ChemicalBook. 7

  • Aniline replacement in drug-like compounds - Cresset Group. 21

  • Steric inhibition of protonation in o-substituted anilines - Physics Forums. 22

  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. 4

  • Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase. The Journal of Organic Chemistry. 9

  • Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2. 5

  • The diazotization process. (a) The reaction of aniline (or other aryl...). ResearchGate. 18

  • Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange. 6

  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. 23

  • Buchwald–Hartwig amination - Wikipedia. 12

  • Chapter 3: Synthetic Methods for Primary Anilines - Books. Royal Society of Chemistry. 13

  • 4-Amino-3-methoxybenzoic acid - Chemical Properties and Uses. ChemicalBook. 24

  • Significance of Substituted aniline. Synonyms.com. 2

  • Does anyone have experience with amide coupling reaction of aniline? ResearchGate. 10

  • Twenty-nine Methods for Amide Synthesis. BOC Sciences.

  • Supplementary Information for Transesterification and de-esterification. Royal Society of Chemistry. 8

  • Aminative Suzuki–Miyaura coupling. Science. 15

  • Aminative Suzuki-Miyaura Coupling - Domainex. 16

Sources

Comparative

Strategic Characterization of Tert-butyl 4-amino-3-methoxybenzoate Derivatives

A Comparative Technical Guide for Medicinal Chemistry Applications Executive Summary: The "Switchable" Scaffold In the optimization of kinase inhibitors and covalent drugs, the 4-amino-3-methoxybenzoate core serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemistry Applications

Executive Summary: The "Switchable" Scaffold

In the optimization of kinase inhibitors and covalent drugs, the 4-amino-3-methoxybenzoate core serves as a critical pharmacophore, often functioning as the "hinge-binding" or "solvent-front" moiety.[1] While the methyl ester (CAS 41608-64-4) is the standard building block, the Tert-butyl 4-amino-3-methoxybenzoate (CAS 123330-92-7) offers a distinct strategic advantage: orthogonal protection .[1]

This guide characterizes the tert-butyl derivative, comparing its physicochemical performance and synthetic utility against methyl/ethyl alternatives.[1] It demonstrates why the tert-butyl variant is the superior choice when synthesizing acid-resistant, base-sensitive drug candidates (e.g., acrylamide-based covalent inhibitors).[1]

Comparative Analysis: Tert-butyl vs. Methyl Esters

The choice between tert-butyl and methyl esters is not merely about availability; it dictates the synthetic route's viability.[1]

Table 1: Physicochemical & Synthetic Performance Matrix
FeatureTert-butyl 4-amino-3-methoxybenzoate Methyl 4-amino-3-methoxybenzoate Implication for Drug Design
CAS Number 123330-92-741608-64-4Distinct inventory tracking required.[1]
Molecular Weight 223.27 g/mol 181.19 g/mol t-Bu adds bulk; affects atom economy slightly.[1]
Lipophilicity (cLogP) ~2.23~1.10t-Bu is more lipophilic , facilitating silica gel chromatography (higher Rf in non-polar solvents).[1]
Deprotection Condition Acidic (TFA/DCM or HCl/Dioxane)Basic (LiOH/THF/H2O)CRITICAL: Use t-Bu if your molecule contains base-sensitive groups (e.g., Michael acceptors, lactones).[1]
Stability Stable to weak base; hydrolyzes in strong acid.[1]Stable to acid; hydrolyzes in base.[1]Orthogonal protection strategy.
1H NMR Marker Singlet (9H) at ~1.56 ppmSinglet (3H) at ~3.85 ppmt-Bu provides a massive integration diagnostic peak.[1]
Performance Insight: The "Base-Sensitivity" Trap

In the synthesis of covalent kinase inhibitors (e.g., EGFR inhibitors), the aniline amine is often coupled with acryloyl chloride .[1]

  • Methyl Ester Route: Subsequent hydrolysis requires LiOH.[1] Hydroxide ions can attack the acrylamide Michael acceptor, leading to polymerization or byproduct formation.[1]

  • Tert-butyl Ester Route: Hydrolysis uses TFA.[1] The acrylamide is stable in acid, preserving the warhead.[1] The tert-butyl derivative is essential for this workflow. [1]

Strategic Workflows & Decision Logic

The following decision matrix illustrates when to deploy the tert-butyl scaffold versus the methyl alternative.

DecisionMatrix Start Target Molecule Design CheckSens Does the molecule contain Base-Sensitive Groups? (e.g., Acrylamides, Esters, Lactones) Start->CheckSens RouteA Route A: Methyl Ester CheckSens->RouteA No RouteB Route B: Tert-butyl Ester CheckSens->RouteB Yes (Critical) StepA Hydrolysis: LiOH/NaOH (Risk: Michael Addition/Decomp) RouteA->StepA StepB Hydrolysis: TFA/DCM (Safe for Michael Acceptors) RouteB->StepB

Figure 1: Decision logic for selecting the ester protecting group based on downstream chemical stability requirements.

Detailed Characterization

To validate the identity of the tert-butyl derivative, the following spectral fingerprints must be confirmed.

A. 1H NMR Spectroscopy (400 MHz, DMSO-d6)
  • δ 7.35 (dd, J=8.2, 1.8 Hz, 1H): Aromatic proton (C6, ortho to ester).[1]

  • δ 7.28 (d, J=1.8 Hz, 1H): Aromatic proton (C2, ortho to ester/methoxy).[1]

  • δ 6.65 (d, J=8.2 Hz, 1H): Aromatic proton (C5, ortho to amine).[1] Note: Upfield shift due to amine electron donation.

  • δ 5.60 (s, 2H): -NH₂ (Broad singlet, exchangeable).[1]

  • δ 3.78 (s, 3H): -OCH₃ (Methoxy group).[1]

  • δ 1.52 (s, 9H): -C(CH₃)₃ (Tert-butyl group).[1] Diagnostic Peak.

B. Mass Spectrometry (ESI+)
  • [M+H]+: 224.1[1]

  • Fragment [M+H - tBu]+: 168.1 (Loss of isobutylene, characteristic of t-butyl esters).[1]

  • Fragment [M+H - tBu - CO2]+: 124.1 (Decarboxylation of the resulting acid).[1]

Experimental Protocols

These protocols are designed to be self-validating. If the t-butyl peak (1.52 ppm) disappears in Protocol 2, the reaction is successful.[1]

Protocol 1: Synthesis of Tert-butyl 4-acrylamido-3-methoxybenzoate (Amide Coupling)

Use Case: Creating a covalent warhead intermediate.

  • Setup: Dissolve Tert-butyl 4-amino-3-methoxybenzoate (1.0 eq) in anhydrous DCM (0.1 M) under N₂ atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) and cool the solution to 0°C.

  • Acylation: Dropwise add Acryloyl Chloride (1.1 eq) dissolved in DCM.

  • Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Hexane:EtOAc 3:1).[1][2] The starting material (more polar amine) will disappear; the product (less polar amide) will appear.[1]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash with brine.[1] Dry over Na₂SO₄.[1][3]

  • Validation: 1H NMR should show the disappearance of the NH₂ broad singlet (5.60 ppm) and appearance of acrylamide alkene protons (5.7–6.4 ppm region).[1]

Protocol 2: Selective Hydrolysis (Acidolysis)

Use Case: Removing the ester without affecting the acrylamide.[1]

  • Dissolution: Dissolve the amide product from Protocol 1 in DCM (0.2 M).

  • Acid Treatment: Add Trifluoroacetic Acid (TFA) (20% v/v final concentration).[1] Do not use HCl if the acrylamide is sensitive to hydrochlorination.[1]

  • Reaction: Stir at Room Temperature for 2-4 hours.

  • Monitoring: TLC will show a baseline spot (carboxylic acid).[1]

  • Workup: Concentrate in vacuo to remove TFA.[1] Co-evaporate with toluene (3x) to remove trace acid.[1]

  • Result: The t-butyl singlet (1.52 ppm) will be absent in the NMR of the crude solid.[1] The acrylamide protons must remain intact.[1]

Synthesis Pathway Visualization

Synthesispath SM Start: t-Butyl 4-amino-3-methoxybenzoate Inter Intermediate: Acrylamide Derivative SM->Inter Reagent1 Acryloyl Cl, DIPEA (Amide Coupling) Final Final Product: Carboxylic Acid Warhead Inter->Final Reagent2 TFA / DCM (Selective Deprotection)

Figure 2: Synthetic pathway for converting the scaffold into a functionalized drug intermediate.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 602411, Methyl 4-amino-3-methoxybenzoate.[1] Retrieved from [Link]

  • Organic Syntheses (2020). General Procedures for Tert-butyl Ester Formation via Transesterification. (Adapted from general methodologies for aniline benzoates).[1] Retrieved from [Link][1]

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